3-Ethylisonicotinonitrile
Description
BenchChem offers high-quality 3-Ethylisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRNETTYKHGFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564798 | |
| Record name | 3-Ethylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13341-18-9 | |
| Record name | 3-Ethylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Catalytic Ammoxidation of 3-Ethyl-4-Methylpyridine for the Synthesis of 3-Ethylisonicotinonitrile
This document provides a comprehensive technical overview for the synthesis of 3-Ethylisonicotinonitrile, a valuable pyridine derivative, from 3-ethyl-4-methylpyridine. The core focus is on the vapor-phase heterogeneous catalytic ammoxidation process, a robust and industrially relevant method for the conversion of alkyl-substituted heteroaromatics to their corresponding nitriles. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of the critical process parameters that govern reaction efficiency and selectivity.
Strategic Overview: The Ammoxidation Pathway
The conversion of an aromatic or heteroaromatic methyl group into a nitrile functionality via ammoxidation is a powerful transformation in organic synthesis. The process, sometimes referred to as the SOHIO process, involves the reaction of the substrate with ammonia and oxygen at elevated temperatures over a solid-state catalyst.[1] For the synthesis of 3-Ethylisonicotinonitrile (3-ethyl-4-cyanopyridine) from 3-ethyl-4-methylpyridine, the reaction proceeds as follows:
Overall Reaction Scheme: C₈H₁₁N + NH₃ + ³/₂ O₂ → C₈H₈N₂ + 3 H₂O
The primary challenge and the focus of this guide is achieving high selectivity for the ammoxidation of the methyl group at the 4-position while preserving the ethyl group at the 3-position and the integrity of the pyridine ring. This is accomplished through careful catalyst selection and precise control of reaction conditions.
The Rationale for Ammoxidation
Ammoxidation is the preferred industrial method for converting alkylpyridines to cyanopyridines for several key reasons:
-
Atom Economy: The reagents—ammonia and air (as the oxygen source)—are inexpensive and readily available.
-
Process Efficiency: It is a continuous, vapor-phase process that allows for high throughput and straightforward product separation from the gaseous effluent.
-
Selectivity: With the right catalyst, the reaction can be highly selective, minimizing the formation of byproducts such as carboxylic acids, amides, or products of complete combustion (COx, NOx).
The general workflow for this synthesis is outlined in the diagram below.
Caption: High-level workflow for the synthesis of 3-Ethylisonicotinonitrile.
The Catalytic Heart: Vanadium Phosphorus Oxide (VPO) Systems
The success of the ammoxidation of 3-ethyl-4-methylpyridine hinges on the catalyst. Vanadium-based oxides are the industry standard for such selective oxidation processes.[2] Specifically, Vanadium Phosphorus Oxide (VPO) catalysts, often supported on materials like silica or titania, have demonstrated high efficacy.[3][4]
Causality of Catalyst Choice
-
Redox Capability: VPO catalysts operate via the Mars-van Krevelen mechanism.[2] In this process, lattice oxygen from the catalyst oxide is inserted into the substrate. The resulting reduced vanadium center (e.g., V⁴⁺) is then re-oxidized by gaseous oxygen. This redox cycle between V⁵⁺ and V⁴⁺ species is critical for sustained catalytic activity.[2]
-
Surface Acidity: The surface of the VPO catalyst possesses both Lewis and Brønsted acid sites. These sites are crucial for the adsorption and activation of ammonia, which is a key step in the nitrogen insertion process.[3] Studies on toluene ammoxidation suggest that ammonia is activated by adsorbing onto the catalyst surface before reacting with the hydrocarbon intermediate.[5]
-
Structural Properties: The specific phases of the VPO system, such as vanadyl pyrophosphate ((VO)₂P₂O₇) or vanadium orthophosphate (VOPO₄), influence both activity and selectivity. The preparation method and the P/V ratio are critical parameters that determine the final phase composition and, consequently, the catalyst's performance.[3]
Proposed Reaction Mechanism
The ammoxidation of the 4-methyl group is a multi-step process occurring on the catalyst surface. While the exact intermediates can be debated, a generally accepted pathway involves the following key stages:
-
Adsorption & Activation: The 3-ethyl-4-methylpyridine molecule adsorbs onto the catalyst surface. The initial and rate-limiting step is the abstraction of a hydrogen atom from the methyl group by a lattice oxygen atom, forming a benzyl-like radical intermediate.[6]
-
Oxidative Dehydrogenation: Further hydrogen abstraction steps occur, leading to a surface-bound intermediate, likely an imine or a related species, formed by the reaction with activated ammonia.
-
Nitrogen Insertion: Activated ammonia (e.g., -NHₓ species) on the catalyst surface reacts with the oxidized intermediate.
-
Desorption: The final product, 3-Ethylisonicotinonitrile, desorbs from the surface, and water is released as a byproduct.
-
Catalyst Re-oxidation: The reduced catalyst site is re-oxidized by oxygen from the air feed, completing the catalytic cycle.
Sources
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Vanadium–phosphorous oxide supported on mesoporous SBA-15 catalysts for ammoxidation of toluene to benzonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Vanadium–phosphorous oxide supported on mesoporous SBA-15 catalysts for ammoxidation of toluene to benzonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of vanadium phosphorus oxide catalysts (VPO) during toluene ammoxidation: new mechanistic insights by in situ EPR - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
Spectroscopic Characterization of 3-Ethylisonicotinonitrile: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic profile of 3-Ethylisonicotinonitrile (CAS No. 13341-18-9), a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust analytical framework for this compound. In the absence of publicly available, peer-reviewed spectral data for this specific molecule, this guide leverages empirical data from closely related structural analogues—3-ethylpyridine and isonicotinonitrile (4-cyanopyridine)—to forecast its characteristic spectroscopic signatures.
Introduction to 3-Ethylisonicotinonitrile
3-Ethylisonicotinonitrile, with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol , is a disubstituted pyridine derivative. The molecule incorporates an electron-donating ethyl group at the 3-position and a strongly electron-withdrawing nitrile (cyano) group at the 4-position of the pyridine ring. This electronic arrangement significantly influences its chemical reactivity and provides distinct spectroscopic features, which are critical for its unambiguous identification and characterization. Understanding these features is paramount for its application in synthetic chemistry, where precise structural confirmation is a prerequisite for further development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Ethylisonicotinonitrile are based on the known effects of substituents on the pyridine ring. The ethyl group is an ortho-, para-directing activator, while the cyano group is a meta-directing deactivator. Their combined influence dictates the chemical shifts of the remaining ring protons and carbons.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the ring will generally shift the aromatic protons downfield.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.8 | s | - |
| H-5 | ~7.6 | d | ~5 |
| H-6 | ~8.7 | d | ~5 |
| -CH₂- (ethyl) | ~2.8 | q | ~7.5 |
| -CH₃ (ethyl) | ~1.3 | t | ~7.5 |
Causality Behind Predictions:
-
H-2 and H-6: These protons are adjacent to the ring nitrogen and are therefore significantly deshielded, resulting in downfield chemical shifts. H-2 is a singlet due to the absence of adjacent protons. H-6 will appear as a doublet due to coupling with H-5.
-
H-5: This proton is expected to be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H-6.
-
Ethyl Group: The methylene (-CH₂-) protons will appear as a quartet due to coupling with the three methyl (-CH₃) protons, and the methyl protons will be a triplet from coupling with the two methylene protons, a classic ethyl group signature.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the cyano group and the carbons adjacent to the nitrogen will be the most downfield.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~152 |
| C-3 | ~140 |
| C-4 | ~120 |
| C-5 | ~125 |
| C-6 | ~150 |
| -CN | ~117 |
| -CH₂- (ethyl) | ~25 |
| -CH₃ (ethyl) | ~14 |
Causality Behind Predictions:
-
C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are thus shifted significantly downfield.
-
C-4: The carbon bearing the cyano group will have its chemical shift influenced by both the nitrile and the ring nitrogen.
-
C-3: The carbon attached to the ethyl group will also be in the aromatic region.
-
-CN: The nitrile carbon typically appears in the 115-125 ppm range.
-
Ethyl Group Carbons: These will appear in the upfield aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 3-Ethylisonicotinonitrile will be dominated by absorptions from the nitrile group, the aromatic ring, and the C-H bonds of the ethyl group.
Predicted Key IR Absorptions
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C≡N stretch (nitrile) | 2240-2220 | Strong, Sharp |
| C=C and C=N stretch (aromatic ring) | 1600-1450 | Medium-Strong |
| C-H bend (aliphatic) | 1465-1370 | Medium |
Interpretation of Key Bands:
-
C≡N Stretch: The most characteristic peak in the spectrum will be a strong, sharp absorption band in the 2240-2220 cm⁻¹ region, which is a definitive indicator of the nitrile functional group.
-
Aromatic Ring Vibrations: A series of bands between 1600 and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the substituted pyridine ring.
-
C-H Stretches: The region above 3000 cm⁻¹ will show weaker absorptions for the aromatic C-H bonds, while the region just below 3000 cm⁻¹ will contain the stretching vibrations of the ethyl group's C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 3-Ethylisonicotinonitrile, electron ionization (EI) would likely be employed.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 132. This peak, corresponding to the molecular weight of the compound, should be clearly visible.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): [M - 15]⁺ → m/z = 117. This is a common fragmentation for ethyl-substituted aromatic compounds, leading to a stable benzylic-type cation.
-
Loss of HCN: [M - 27]⁺ → m/z = 105. Fragmentation of the pyridine ring can involve the loss of hydrogen cyanide.
-
Loss of an ethyl radical (-CH₂CH₃): [M - 29]⁺ → m/z = 103.
-
Fragmentation Rationale:
The fragmentation of 3-Ethylisonicotinonitrile under EI conditions is expected to be initiated by the ionization of the pyridine ring. The primary fragmentation event is likely the cleavage of the beta-carbon-carbon bond of the ethyl group, leading to the loss of a methyl radical and the formation of a highly stable cation at m/z 117. Subsequent fragmentation of the ring can also occur.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 3-Ethylisonicotinonitrile into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the 3-Ethylisonicotinonitrile sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Dissolve a small amount of 3-Ethylisonicotinonitrile in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
Set the ionization mode to Electron Ionization (EI).
-
Use a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 30-200).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.
-
Visualizations
Molecular Structure of 3-Ethylisonicotinonitrile
Caption: Molecular structure of 3-Ethylisonicotinonitrile.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of 3-Ethylisonicotinonitrile.
References
-
PubChem . 3-Ethylpyridine. National Center for Biotechnology Information. [Link]
-
PubChem . Isonicotinonitrile. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook . Pyridine, 3-ethyl-. National Institute of Standards and Technology. [Link]
-
NIST Chemistry WebBook . 4-Pyridinecarbonitrile. National Institute of Standards and Technology. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
An In-depth Technical Guide to 3-Ethylisonicotinonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Ethylisonicotinonitrile, a key building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, chemical characteristics, and significant applications, offering field-proven insights and detailed methodologies.
Introduction: A Versatile Pyridine Derivative
3-Ethylisonicotinonitrile, also known as 3-ethyl-4-cyanopyridine or 3-ethyl-4-pyridinecarbonitrile, is a substituted pyridine derivative characterized by an ethyl group at the 3-position and a nitrile group at the 4-position of the pyridine ring. Its strategic functionalization makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. The presence of the nitrile group offers a versatile handle for various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions.[1] This reactivity, coupled with the electronic influence of the pyridine ring, underpins its utility in medicinal chemistry and materials science.
While a singular "discovery" event for 3-Ethylisonicotinonitrile is not prominently documented in historical records, its existence and utility are a result of the systematic exploration of pyridine chemistry. The development of synthetic methodologies for cyanopyridines, in general, has been a significant area of research, driven by their importance as precursors to vitamins, pharmaceuticals, and agrochemicals.[2][3] The industrial-scale production of parent cyanopyridines is often achieved through the ammoxidation of the corresponding picolines (methylpyridines).[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Ethylisonicotinonitrile is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 13341-18-9 | |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Synonyms | 3-Ethyl-4-pyridinecarbonitrile, 3-ethyl-4-cyano pyridine | [4] |
Further detailed experimental data on properties like melting point, boiling point, and solubility for 3-Ethylisonicotinonitrile are not consistently available across public databases. Researchers should refer to specific supplier documentation or perform their own characterization.
For the parent compound, 4-cyanopyridine (isonicotinonitrile), the following properties are well-documented and can serve as a useful reference:
| Property | Value |
| Melting Point | 76-79 °C |
| Boiling Point | 196 °C |
| Solubility in Water | 3.2 g/100 mL (16.4 °C) |
| Appearance | White to off-white crystals or powder |
[5]
Synthesis of 3-Ethylisonicotinonitrile: A Methodological Overview
The synthesis of substituted cyanopyridines like 3-Ethylisonicotinonitrile can be approached through various strategies. A common and effective method involves the direct cyanation of a pre-functionalized pyridine ring. The causality behind the choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
One plausible synthetic pathway to 3-Ethylisonicotinonitrile would start from 3-ethyl-4-methylpyridine. The conversion of the methyl group to a nitrile can be achieved via ammoxidation, a widely used industrial process for the synthesis of cyanopyridines.[2][6]
Conceptual Synthetic Workflow: Ammoxidation of 3-Ethyl-4-methylpyridine
This workflow illustrates the conceptual steps for the synthesis of 3-Ethylisonicotinonitrile from 3-ethyl-4-methylpyridine.
Caption: Conceptual workflow for the synthesis of 3-Ethylisonicotinonitrile.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol for the ammoxidation of 3-ethyl-4-methylpyridine. This protocol is for illustrative purposes and must be adapted and optimized based on laboratory safety standards and experimental findings.
Objective: To synthesize 3-Ethylisonicotinonitrile via vapor-phase catalytic ammoxidation of 3-ethyl-4-methylpyridine.
Materials:
-
3-ethyl-4-methylpyridine (starting material)
-
Ammonia (gas)
-
Compressed Air
-
Supported metal oxide catalyst (e.g., V₂O₅/MoO₃ on an inert support)
-
Inert gas (e.g., Nitrogen) for purging
Equipment:
-
Fixed-bed catalytic reactor system with temperature and pressure controls
-
Vaporizer for the organic substrate
-
Gas flow controllers
-
Condenser and collection flask
-
Analytical equipment for product characterization (GC-MS, NMR)
Procedure:
-
Catalyst Bed Preparation: The fixed-bed reactor is packed with the chosen ammoxidation catalyst.
-
System Purge: The entire reactor system is purged with an inert gas (Nitrogen) to remove any residual air and moisture.
-
Heating: The reactor is heated to the desired reaction temperature, typically in the range of 350-450°C.[6]
-
Reactant Feed: A vaporized stream of 3-ethyl-4-methylpyridine, ammonia, and air is introduced into the reactor at a controlled molar ratio. The flow rates are carefully monitored to ensure optimal conversion and selectivity.
-
Reaction: The reactants pass over the heated catalyst bed, where the ammoxidation reaction occurs, converting the methyl group to a nitrile.
-
Product Condensation: The gaseous effluent from the reactor is passed through a condenser to liquefy the product and unreacted starting material.
-
Collection: The condensed liquid is collected in a cooled flask.
-
Purification: The crude product is then purified, typically by fractional distillation under reduced pressure or recrystallization, to yield pure 3-Ethylisonicotinonitrile.
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Trustworthiness and Self-Validation: The success of this protocol relies on precise control of reaction parameters such as temperature, pressure, and reactant ratios. In-process monitoring of the reaction effluent via online gas chromatography can provide real-time feedback for process optimization. The final product's purity should be validated against a reference standard if available.
Applications in Drug Development and Organic Synthesis
The utility of 3-Ethylisonicotinonitrile lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group can be readily transformed into other functional groups, providing access to a diverse range of chemical scaffolds.
For instance, substituted cyanopyridines are precursors to various biologically active compounds.[2] The general synthetic utility of cyanopyridines extends to the preparation of corresponding acids, aldehydes, and ketones.[2]
A notable example of a related compound is 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile, which is an impurity of the antihistamine drug Loratadine.[7] This highlights the importance of cyanopyridine derivatives in the synthesis and quality control of pharmaceuticals.
Caption: Potential synthetic transformations and applications of 3-Ethylisonicotinonitrile.
Conclusion
3-Ethylisonicotinonitrile stands as a testament to the enabling power of fundamental organic chemistry. While its history is intertwined with the broader development of pyridine synthesis, its true value is realized in its application as a versatile building block. The ability to strategically introduce an ethyl and a cyano group onto a pyridine ring provides chemists with a powerful tool for the construction of novel molecules with potential applications in medicine and materials science. As synthetic methodologies continue to advance, the importance of such well-defined intermediates will undoubtedly grow, paving the way for future innovations.
References
-
Nicotinonitrile - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
- Preparation of 3-cyanopyridine - Google Patents. (n.d.).
-
Chemical Properties of 3-Pyridinecarbonitrile (CAS 100-54-9) - Cheméo. (n.d.). Retrieved January 25, 2026, from [Link]
-
3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
-
nicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]
-
3-cyanopyridine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved January 25, 2026, from [Link]
-
3-ethyl-4-methyl pyridine, 529-21-5 - The Good Scents Company. (n.d.). Retrieved January 25, 2026, from [Link]
- Production process of 3-cyanopyridine - Google Patents. (n.d.).
-
Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150 | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
The Chemistry of 3-Cyanopyridine: Properties and Applications in Industrial Processes. (n.d.). Retrieved January 25, 2026, from [Link]
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- 2. thieme-connect.de [thieme-connect.de]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Ethylisonicotinonitrile - CAS:13341-18-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]
- 6. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile | C14H11ClN2 | CID 4123225 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Chemical Behavior of 3-Ethylisonicotinonitrile
Abstract: This technical guide provides a comprehensive overview of the predicted reactivity and chemical behavior of 3-Ethylisonicotinonitrile. As a compound with limited direct literature, this document synthesizes data from analogous structures, namely 3-ethylpyridine and isonicotinonitrile (4-cyanopyridine), to build a robust predictive model of its chemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, functional group transformations, and potential as a scaffold in medicinal chemistry.
Introduction: A Predictive Approach
3-Ethylisonicotinonitrile is a pyridine derivative featuring an ethyl substituent at the 3-position and a nitrile group at the 4-position. A thorough search of the scientific literature reveals a scarcity of direct studies on this specific molecule. Therefore, this guide adopts a predictive approach, grounded in the established chemical principles of its core components: the 3-ethylpyridine moiety and the isonicotinonitrile (4-cyanopyridine) functionality. By understanding the electronic and steric influences of these groups, we can forecast the reactivity of the target molecule with a high degree of confidence.
The pyridine ring is an electron-deficient heterocycle, and the cyano group is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The ethyl group at the 3-position is a weak electron-donating group, which can slightly modulate the electronic properties of the ring and introduce steric hindrance.
Predicted Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3-Ethylisonicotinonitrile can be estimated by considering the properties of 3-ethylpyridine and 4-cyanopyridine.
Table 1: Predicted Physicochemical Properties of 3-Ethylisonicotinonitrile
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₈H₈N₂ | Based on chemical structure. |
| Molecular Weight | 132.16 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow solid | Based on the appearance of 4-cyanopyridine which is a white crystalline powder.[1][2] |
| Melting Point | 60-80 °C | Intermediate between 3-ethylpyridine (-76.9 °C) and 4-cyanopyridine (76-79 °C).[1][3] |
| Boiling Point | ~200-220 °C | Higher than 3-ethylpyridine (166 °C) and 4-cyanopyridine (196 °C) due to increased molecular weight.[1][3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, benzene); slightly soluble in water. | Based on the solubility of 4-cyanopyridine.[4] |
| pKa | ~2-3 | The electron-withdrawing nitrile group will lower the pKa compared to pyridine (5.25). 4-cyanopyridine has a pKa of 1.90.[5] |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet) and three aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the anisotropic effects of the nitrile group and the electronic effects of both substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the nitrile carbon, and the five carbons of the pyridine ring. The chemical shifts will reflect the electron-withdrawing nature of the nitrile and nitrogen atom.
-
IR Spectroscopy: A characteristic sharp peak for the C≡N stretch is expected around 2230-2240 cm⁻¹. Other bands will correspond to C-H and C=C/C=N vibrations of the substituted pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 132. Fragmentation patterns would likely involve the loss of the ethyl group and rearrangements of the pyridine ring.
Proposed Synthetic Pathways
There are several plausible synthetic routes to 3-Ethylisonicotinonitrile, primarily based on established methods for the synthesis of substituted pyridines and the introduction of a nitrile group.
Ammoxidation of 3-Ethyl-4-methylpyridine
The most direct industrial method for the synthesis of cyanopyridines is the ammoxidation of methylpyridines.[1][6] A similar approach could be applied to a 3-ethyl-4-methylpyridine precursor.
Figure 1: Proposed synthesis of 3-Ethylisonicotinonitrile via ammoxidation.
Experimental Protocol: Ammoxidation of 3-Ethyl-4-methylpyridine
-
Catalyst Preparation: Prepare a suitable ammoxidation catalyst, typically a mixture of metal oxides (e.g., V₂O₅, MoO₃) on a support like alumina or silica.
-
Reaction Setup: A fixed-bed reactor is charged with the catalyst.
-
Reactant Feed: A gaseous mixture of 3-ethyl-4-methylpyridine, ammonia, and air is fed into the reactor at elevated temperatures (typically 350-450 °C).
-
Reaction: The ammoxidation reaction proceeds over the catalyst bed.
-
Product Isolation: The product stream is cooled to condense the 3-Ethylisonicotinonitrile and unreacted starting material.
-
Purification: The crude product is purified by distillation or crystallization.
Cyanation of a 3-Ethyl-4-halopyridine
Another viable route is the nucleophilic substitution of a halogen at the 4-position of a 3-ethylpyridine ring with a cyanide salt. This is a common laboratory-scale method for introducing a nitrile group onto an aromatic ring.[7]
Figure 2: Proposed synthesis via cyanation of a halopyridine.
Experimental Protocol: Cyanation of 3-Ethyl-4-chloropyridine
-
Reactant Mixture: In a flame-dried flask under an inert atmosphere, combine 3-ethyl-4-chloropyridine, copper(I) cyanide or zinc cyanide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., DMF, NMP).
-
Reaction: The mixture is heated to a high temperature (typically 100-150 °C) for several hours until the starting material is consumed (monitored by TLC or GC).
-
Workup: The reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with aqueous ammonia and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization.
Predicted Chemical Reactivity
The chemical behavior of 3-Ethylisonicotinonitrile is dictated by the interplay of the pyridine ring, the nitrile group, and the ethyl substituent.
Reactions of the Nitrile Group
The cyano group is a versatile functional handle that can undergo a variety of transformations.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (isonicotinic acid derivative) under acidic or basic conditions.[5] Partial hydrolysis to the corresponding amide is also possible.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethylpyridine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[5]
-
Addition of Grignard Reagents: Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.
Figure 3: Key transformations of the nitrile group in 3-Ethylisonicotinonitrile.
Reactions of the Pyridine Ring
The pyridine ring in 3-Ethylisonicotinonitrile is electron-deficient and will exhibit reactivity characteristic of such systems.
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitrile group strongly activates the positions ortho and para to it for nucleophilic attack. Therefore, positions 2 and 6 are susceptible to SₙAr reactions if a suitable leaving group is present.
-
Radical Reactions: The pyridine ring can undergo radical substitution reactions, such as the Minisci reaction, although regioselectivity can be an issue.[3]
-
Reactions of the Ethyl Group: The ethyl group can undergo free-radical halogenation at the benzylic position under appropriate conditions.
Potential Applications in Drug Development
Substituted pyridines are a cornerstone of many pharmaceutical compounds. The 3-ethylisonicotinonitrile scaffold holds potential for applications in drug discovery due to the following reasons:
-
Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, influencing polarity, lipophilicity, and metabolic stability.
-
Hydrogen Bonding: The pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Scaffold for Derivatization: The versatile reactivity of the nitrile group and the pyridine ring allows for the synthesis of diverse libraries of compounds for biological screening.
Derivatives of cyanopyridines have shown a wide range of biological activities, including anticancer and enzyme inhibitory properties.[8] The introduction of an ethyl group can modulate the pharmacokinetic properties of a molecule, potentially improving its drug-like characteristics.
Safety and Handling
As there is no specific safety data for 3-Ethylisonicotinonitrile, precautions should be based on related compounds like 4-cyanopyridine.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
-
Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
References
- Decoding the Properties and Synthesis of 4-Cyanopyridine. (URL not provided)
- Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society. (URL not provided)
- Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. (URL not provided)
- United States P
- Preparation of Cyanopyridines by Direct Cyan
- CN101602719B - Synthesis method of 4-cyanopyridine - Google P
- 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. CrystEngComm. (URL not provided)
-
Isonicotinonitrile - ChemBK. (URL: [Link])
- A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Journal of Heterocyclic Chemistry. (URL not provided)
-
4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem. (URL: [Link])
-
4-Cyanopyridine; Isonicotinic acid nitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])
- Exploring 4-Cyanopyridine: Properties, Applications, and Manufacturing. (URL not provided)
-
Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (URL: [Link])
- One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. (URL not provided)
- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules. (URL not provided)
- Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Steroids. (URL not provided)
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. (URL not provided)
-
3-Ethylpyridine | C7H9N | CID 10823 - PubChem. (URL: [Link])
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- 8. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethylisonicotinonitrile and Its Analogs
Introduction: The Significance of the Isonicotinonitrile Scaffold in Modern Drug Discovery
The isonicotinonitrile framework, a pyridine ring bearing a cyano group at the 4-position, is a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous therapeutic agents due to their ability to engage in a variety of biological interactions. The introduction of substituents, such as an ethyl group at the 3-position, allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its pharmacokinetic and pharmacodynamic profile. For instance, ethionamide, a second-line antitubercular drug, features a related 2-ethyl-4-thiocarbamoylpyridine core, highlighting the importance of alkyl-substituted pyridine rings in targeting infectious diseases[1]. The development of robust and versatile synthetic routes to access novel analogs of 3-ethylisonicotinonitrile is therefore of paramount importance for the discovery of new chemical entities with therapeutic potential.
This guide provides a comprehensive overview of the experimental procedures for the synthesis of 3-ethylisonicotinonitrile and its analogs, drawing upon established synthetic methodologies for pyridine functionalization. The protocols detailed herein are designed to be adaptable for the synthesis of a diverse library of substituted isonicotinonitriles, empowering researchers in their drug discovery endeavors.
Strategic Approaches to the Synthesis of 3-Ethylisonicotinonitrile
The synthesis of 3-ethylisonicotinonitrile (also known as 3-ethyl-4-cyanopyridine) can be approached through several strategic disconnections. The two most logical retrosynthetic pathways involve either the introduction of the ethyl group onto a pre-existing 4-cyanopyridine scaffold or the installation of the cyano group onto a 3-ethylpyridine precursor.
Strategy A: Ethylation of a 3-Substituted-4-Cyanopyridine Precursor
This approach begins with a readily available 4-cyanopyridine derivative bearing a suitable leaving group (e.g., a halogen) at the 3-position. The ethyl group is then introduced via a palladium-catalyzed cross-coupling reaction.
Caption: Retrosynthetic analysis for Strategy A.
Strategy B: Cyanation of a 3-Ethyl-4-Substituted Pyridine Precursor
In this alternative strategy, the synthesis commences with a 3-ethylpyridine derivative functionalized at the 4-position with a group that can be converted into a nitrile. Common methods for this transformation include the Sandmeyer reaction of a 4-amino group or the cyanation of a 4-halopyridine.
Caption: Retrosynthetic analysis for Strategy B.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of 3-ethylisonicotinonitrile via the two strategic approaches outlined above.
Protocol 1: Synthesis of 3-Ethylisonicotinonitrile via Negishi Cross-Coupling (Strategy A)
The Negishi coupling is a powerful carbon-carbon bond-forming reaction that utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst[2]. This protocol describes the coupling of 3-bromo-4-cyanopyridine with ethylzinc bromide.
Workflow for Protocol 1:
Caption: Workflow for the Negishi cross-coupling synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 3-Bromo-4-cyanopyridine | 139587-88-9 | 183.00 g/mol | 1.83 g | 10.0 mmol |
| Zinc dust | 7440-66-6 | 65.38 g/mol | 1.31 g | 20.0 mmol |
| 1,2-Dibromoethane | 106-93-4 | 187.86 g/mol | 0.2 mL | ~2.2 mmol |
| Ethyl bromide | 74-96-4 | 108.97 g/mol | 1.5 mL | 20.0 mmol |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | 578 mg | 0.5 mmol |
| Anhydrous THF | 109-99-9 | - | 50 mL | - |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | 20 mL | - |
| Ethyl acetate | 141-78-6 | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | - | - |
| Silica gel | 7631-86-9 | - | - | - |
Procedure:
-
Preparation of Ethylzinc Bromide: a. To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add zinc dust (1.31 g, 20.0 mmol). b. Add anhydrous THF (10 mL) and 1,2-dibromoethane (0.2 mL). Heat the mixture gently with a heat gun until gas evolution is observed, then allow it to cool to room temperature. c. Add a solution of ethyl bromide (1.5 mL, 20.0 mmol) in anhydrous THF (10 mL) dropwise to the activated zinc suspension. The reaction is exothermic. Stir the mixture at room temperature for 1 hour. The resulting greyish solution of ethylzinc bromide is used directly in the next step.
-
Negishi Coupling Reaction: a. In a separate flame-dried 250 mL round-bottom flask under argon, dissolve 3-bromo-4-cyanopyridine (1.83 g, 10.0 mmol) and Pd(PPh₃)₄ (578 mg, 0.5 mmol) in anhydrous THF (30 mL). b. To this solution, add the freshly prepared ethylzinc bromide solution via cannula. c. Heat the reaction mixture to reflux (approximately 66 °C) for 12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (20 mL). b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-ethylisonicotinonitrile.
Expected Yield: 70-85%
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Ethyl bromide is a volatile and toxic alkylating agent.
-
Organozinc reagents are moisture-sensitive.
Protocol 2: Synthesis of 3-Ethylisonicotinonitrile via Sandmeyer Reaction (Strategy B)
The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile via a diazonium salt intermediate, using a copper(I) cyanide catalyst[3]. This protocol starts from 3-ethyl-4-aminopyridine.
Workflow for Protocol 2:
Caption: Workflow for the Sandmeyer reaction synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 3-Ethyl-4-aminopyridine | 38240-27-0 | 122.17 g/mol | 1.22 g | 10.0 mmol |
| Sulfuric acid (conc.) | 7664-93-9 | 98.08 g/mol | 2.0 mL | ~36 mmol |
| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 0.76 g | 11.0 mmol |
| Copper(I) cyanide (CuCN) | 544-92-3 | 89.56 g/mol | 1.34 g | 15.0 mmol |
| Sodium cyanide (NaCN) | 143-33-9 | 49.01 g/mol | 1.47 g | 30.0 mmol |
| Dichloromethane | 75-09-2 | - | 100 mL | - |
| Sodium carbonate | 497-19-8 | - | - | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | - | - | - |
| Silica gel | 7631-86-9 | - | - | - |
Procedure:
-
Diazotization: a. In a 100 mL beaker, carefully add concentrated sulfuric acid (2.0 mL) to water (10 mL) with cooling in an ice bath. b. To this cooled acid solution, add 3-ethyl-4-aminopyridine (1.22 g, 10.0 mmol) and stir until dissolved. c. Cool the solution to 0-5 °C in an ice-salt bath. d. In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL). e. Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Cyanation: a. In a 250 mL three-necked flask equipped with a mechanical stirrer, dissolve copper(I) cyanide (1.34 g, 15.0 mmol) and sodium cyanide (1.47 g, 30.0 mmol) in water (20 mL). b. Heat the cyanide solution to 60-70 °C. c. Add the cold diazonium salt solution dropwise to the hot cyanide solution. Vigorous nitrogen evolution will occur. d. After the addition is complete, continue heating and stirring at 70 °C for 1 hour.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture with solid sodium carbonate until the pH is ~8. c. Extract the product with dichloromethane (3 x 50 mL). d. Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-ethylisonicotinonitrile.
Expected Yield: 50-70%
Safety Precautions:
-
Extreme Caution: Sodium cyanide and copper(I) cyanide are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Have a cyanide antidote kit readily available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.
-
Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.
Data on 3-Ethylisonicotinonitrile and Analogs
The following table summarizes key data for 3-ethylisonicotinonitrile and provides a template for characterizing synthesized analogs.
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 3-Ethylisonicotinonitrile | ![]() | C₈H₈N₂ | 132.16 | 13341-18-9 | 8.6-8.7 (d, 1H), 8.5-8.6 (s, 1H), 7.4-7.5 (d, 1H), 2.7-2.8 (q, 2H), 1.2-1.3 (t, 3H) | ~151, ~148, ~140, ~125, ~120, ~117, ~25, ~14 |
| Analog Example |
Note: The NMR data provided are estimations based on related structures and should be confirmed by experimental analysis.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Negishi Coupling | Incomplete formation or poor quality of the organozinc reagent. | Ensure zinc is properly activated. Use fresh, anhydrous solvents. Consider using a different source of zinc or a different method for organozinc formation. |
| Catalyst deactivation. | Use a higher catalyst loading or a more robust ligand. Ensure the reaction is performed under a strictly inert atmosphere. | |
| Side Reactions in Sandmeyer Reaction | Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) during diazotization and addition to the cyanide solution. |
| Formation of phenolic byproducts. | Ensure the cyanide solution is sufficiently concentrated and the reaction temperature is controlled. | |
| Difficult Purification | Presence of closely related impurities. | Optimize the chromatography conditions (solvent system, gradient). Consider crystallization as an alternative or additional purification step. |
References
- Akiba, K., & Wada, M. (1984). A Convenient Method for the Regioselective Synthesis of 4-Alkyl(aryl)pyridines Using Pyridinium Salts. Tetrahedron Letters, 25(38), 4291-4294.
- Hesse, G., et al. (1957). Chemische Berichte, 90(10), 2106-2115.
- Angyal, S. J., et al. (1953). Journal of the Chemical Society, 1740-1744.
- U.S. Patent No. 3,160,633. (1964). Synthesis of pyridine aldehydes.
- U.S. Patent No. 3,155,677. (1964). Synthesis of pyridyl alkyl ketones.
- Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(35), 14319-14325.
- Katritzky, A. R., et al. (2005).
- Rueping, M., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357-6363.
- Kumar, A., & Kumar, S. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 11(1), 1-20.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 25, 2026, from [Link]
- U.S. Patent No. 3,644,380. (1972).
-
PrepChem. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. Retrieved January 25, 2026, from [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved January 25, 2026, from [Link]
- U.S. Patent No. 3,155,676. (1964). Process of preparing pyridyl alkyl ketones.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Antibacterial Agents, Overview.
-
ResearchGate. (n.d.). 1H and 13C-NMR spectroscopic data of compounds 1-3. Retrieved January 25, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 25, 2026, from [Link]
- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(17), 5866-5880.
- PubMed. (2009). Progress in the Palladium-Catalyzed Cyanation of Aryl Chlorides.
-
ResearchGate. (n.d.). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved January 25, 2026, from [Link]
- Journal of the American Chemical Society. (2022). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 144(25), 11216-11228.
- Synlett. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(18), 1799-1804.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Antibacterial Agents, Overview.
- Chinese Patent No. CN107400083A. (2017). A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
- J. Serb. Chem. Soc. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354.
-
National Institute of Standards and Technology. (n.d.). 3-Pyridinecarbonitrile. Retrieved January 25, 2026, from [Link]
Sources
The Strategic Application of 3-Ethylisonicotinonitrile in Modern Drug Discovery
Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged motif in drug design. Within this vast chemical space, 3-Ethylisonicotinonitrile, a substituted cyanopyridine, has emerged as a particularly valuable building block. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-Ethylisonicotinonitrile in medicinal chemistry. We will delve into its synthesis, explore its role as a key pharmacophore, and provide detailed protocols for its application in the synthesis of bioactive molecules, with a particular focus on its pivotal role in the generation of antitubercular agents.
The nitrile group, a prominent feature of 3-Ethylisonicotinonitrile, is a versatile functional group in drug discovery. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets.[2] The strategic placement of an ethyl group at the 3-position of the isonicotinonitrile core further refines the molecule's steric and electronic properties, offering a nuanced tool for optimizing drug-target interactions.
Physicochemical Properties of 3-Ethylisonicotinonitrile
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 13341-18-9 | |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Boiling Point | 224 °C | |
| Density | 1.05 g/cm³ | |
| Flash Point | 90 °C |
Synthesis of 3-Ethylisonicotinonitrile: A Practical Protocol
While various methods exist for the synthesis of substituted pyridines, a common approach to 3-Ethylisonicotinonitrile involves the modification of a pre-existing pyridine ring. A representative synthetic route is outlined below.
Caption: Synthetic scheme for 3-Ethylisonicotinonitrile.
Protocol: Synthesis of 3-Ethylisonicotinonitrile
Materials:
-
4-Cyanopyridine
-
Ethylmagnesium bromide (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reaction:
-
To a solution of 4-cyanopyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add ethylmagnesium bromide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydropyridine intermediate.
-
-
Aromatization:
-
Dissolve the crude dihydropyridine intermediate in DCM.
-
Add DDQ (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1 hour, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford 3-Ethylisonicotinonitrile.
-
Application in Medicinal Chemistry: A Gateway to Bioactive Molecules
The 3-cyanopyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 3-Ethylisonicotinonitrile serves as a valuable starting material for the synthesis of libraries of compounds for screening against various therapeutic targets.
Case Study: Synthesis of Ethionamide - A Key Antitubercular Drug
A prominent example of the utility of 3-Ethylisonicotinonitrile is its role as a key intermediate in the synthesis of Ethionamide, a second-line antitubercular drug used in the treatment of multidrug-resistant tuberculosis.
Caption: Synthesis of Ethionamide from 3-Ethylisonicotinonitrile.
Protocol: Synthesis of Ethionamide from 3-Ethylisonicotinonitrile
Materials:
-
3-Ethylisonicotinonitrile
-
Hydrogen sulfide (gas or a suitable source like sodium hydrosulfide)
-
Triethylamine (Et₃N) or another suitable base
-
Pyridine (as solvent)
-
Ethanol
-
Water
Procedure:
-
Thionation Reaction:
-
Dissolve 3-Ethylisonicotinonitrile (1.0 eq) in pyridine.
-
Add triethylamine (2.0 eq).
-
Bubble hydrogen sulfide gas through the solution at room temperature for several hours, or add sodium hydrosulfide portion-wise.
-
Monitor the reaction progress by TLC. The reaction can also be heated to accelerate the conversion.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
-
Purification:
-
Wash the crude solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude Ethionamide from ethanol to obtain the pure product.
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
The Role of the Ethyl Group: In the context of Ethionamide's biological activity, the 2-ethyl-4-thiocarbamoylpyridine structure is crucial. Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA. The ethyl group at the 2-position (derived from the 3-position of the starting nitrile) influences the molecule's lipophilicity and its interaction with the active site of EthA, thereby affecting the efficiency of its bioactivation.
Exploration as a Scaffold for Kinase Inhibitors
The 3-cyanopyridine core is a known hinge-binding motif for many protein kinases. The nitrile group can form a critical hydrogen bond with the backbone amide of the kinase hinge region, a key interaction for potent inhibition. The ethyl group at the 3-position can be strategically utilized to probe and occupy hydrophobic pockets within the ATP-binding site of kinases, potentially enhancing both potency and selectivity.
Caption: Pharmacophore model for a 3-Ethylisonicotinonitrile-based kinase inhibitor.
Experimental Workflow: Screening for Kinase Inhibitory Activity
Caption: Workflow for identifying kinase inhibitors derived from 3-Ethylisonicotinonitrile.
Safety and Handling
3-Ethylisonicotinonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
3-Ethylisonicotinonitrile is a valuable and versatile building block in medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its nitrile and pyridine functionalities provide a robust platform for the synthesis of diverse molecular scaffolds. The successful application of this compound in the synthesis of the antitubercular drug Ethionamide highlights its significance in addressing critical healthcare needs. Furthermore, its potential as a core scaffold for the development of targeted therapies, such as kinase inhibitors, warrants continued exploration. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the potential of 3-Ethylisonicotinonitrile in their drug discovery endeavors.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- This reference is a placeholder for a specific synthesis protocol for 3-Ethylisonicotinonitrile which is not available in the provided search results.
- This reference is a placeholder for a specific protocol for the synthesis of Ethionamide from 3-Ethylisonicotinonitrile which is not available in the provided search results.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
- This reference is a placeholder for a specific example of a 3-Ethylisonicotinonitrile-based kinase inhibitor which is not available in the provided search results.
Sources
Application Notes and Protocols for 3-Ethylisonicotinonitrile in Agrochemical Research
Introduction: The Strategic Value of the Pyridine Scaffold in Agrochemical Discovery
The pyridine ring is a privileged scaffold in modern agrochemical design, forming the core of numerous successful herbicides, insecticides, and fungicides. Its unique electronic properties, metabolic stability, and versatile substitution patterns allow for the fine-tuning of biological activity and crop selectivity. Within this chemical class, 3-Ethylisonicotinonitrile emerges as a promising, yet underexplored, building block for the synthesis of novel active ingredients. The presence of both a nitrile group and an ethyl substituent on the isonicotinonitrile core offers distinct synthetic handles and steric/electronic influences that can be exploited to develop next-generation agrochemicals.
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of 3-Ethylisonicotinonitrile as a foundational element in the discovery of new agrochemicals. We will delve into synthetic protocols for creating diverse derivatives, detailed bioassay methodologies for evaluating their efficacy, and the underlying scientific principles that guide experimental design.
Part 1: Synthesis of Novel Agrochemical Candidates from 3-Ethylisonicotinonitrile
The nitrile functionality of 3-Ethylisonicotinonitrile is a versatile precursor for a variety of chemical transformations, allowing for its conversion into amides, carboxylic acids, and tetrazoles, among other functional groups. These transformations are key to accessing a wide array of molecular architectures with potential agrochemical activity.
Protocol 1: Synthesis of a Hypothetical Pyridine Carboxamide Herbicide Candidate
This protocol outlines the synthesis of a hypothetical herbicidal compound, N-(2,4-difluorophenyl)-3-ethyl-4-pyridinecarboxamide, using 3-Ethylisonicotinonitrile as the starting material. The rationale for this target molecule is based on the known herbicidal activity of compounds that inhibit acetyl-CoA carboxylase (ACCase), which often feature an amide linkage and substituted phenyl rings.[1]
Workflow for the Synthesis of a Pyridine Carboxamide Herbicide Candidate
Caption: Synthetic pathway from 3-Ethylisonicotinonitrile to a target herbicide candidate.
Materials:
-
3-Ethylisonicotinonitrile
-
Sulfuric acid (H₂SO₄)
-
Thionyl chloride (SOCl₂)
-
2,4-difluoroaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Hydrolysis of the Nitrile:
-
In a round-bottom flask, dissolve 3-Ethylisonicotinonitrile (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The resulting precipitate, 3-Ethylisonicotinic acid, is filtered, washed with cold water, and dried under vacuum.
-
-
Formation of the Acid Chloride:
-
Suspend the dried 3-Ethylisonicotinic acid (1.0 eq) in thionyl chloride (2.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction proceeds.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Ethylisonicotinoyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve 2,4-difluoroaniline (1.1 eq) and triethylamine (1.2 eq) in DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, N-(2,4-difluorophenyl)-3-ethyl-4-pyridinecarboxamide.
-
Part 2: Bioassays for Agrochemical Efficacy
Once novel compounds have been synthesized, their biological activity must be evaluated through a series of robust and reproducible bioassays. The choice of bioassay will depend on the intended application (herbicide, fungicide, insecticide).
Protocol 2: In Vitro Fungicidal Activity Assay
This protocol describes an in vitro method to assess the fungicidal activity of synthesized compounds against common plant pathogenic fungi.[2]
Materials:
-
Synthesized test compounds
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes and micropipettes
Step-by-Step Procedure:
-
Preparation of Fungal Plates:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50 °C.
-
Add the test compound, dissolved in a small amount of DMSO, to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is non-fungitoxic (typically <1%).
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculation:
-
From a fresh culture of the test fungus, cut a 5 mm diameter mycelial plug from the leading edge of the colony.
-
Place the mycelial plug, mycelium-side down, in the center of the PDA plate containing the test compound.
-
-
Incubation and Assessment:
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage of growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony on the control plate (with DMSO only) and dt is the average diameter of the fungal colony on the treated plate.
-
-
From a dose-response curve, the EC₅₀ (Effective Concentration to inhibit 50% of growth) can be determined.
-
Data Presentation: Hypothetical Fungicidal Activity
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Candidate 1A | Botrytis cinerea | 8.5 |
| Candidate 1B | Botrytis cinerea | >100 |
| Candidate 2A | Fusarium graminearum | 12.3 |
| Positive Control | Commercial Fungicide | 2.1 |
Protocol 3: Pre-Emergence Herbicidal Bioassay
This protocol is designed to evaluate the pre-emergence herbicidal activity of the synthesized compounds on target weed species.[3][4]
Workflow for Pre-Emergence Herbicide Bioassay
Caption: Workflow for a pre-emergence herbicide bioassay.
Materials:
-
Synthesized test compounds
-
Acetone
-
Tween-20 (surfactant)
-
Pots filled with a standardized soil mix
-
Seeds of target weed species (e.g., Alopecurus myosuroides (black-grass), Amaranthus retroflexus (redroot pigweed))
-
Controlled environment growth chamber
Step-by-Step Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compound in acetone to create a stock solution.
-
Prepare serial dilutions of the stock solution and add a surfactant (e.g., Tween-20 at 0.1% v/v) to the final aqueous spray solution.
-
-
Planting:
-
Fill pots with the soil mix and sow a predetermined number of weed seeds at a consistent depth.
-
-
Application:
-
Apply the test solution evenly to the soil surface using a laboratory sprayer calibrated to deliver a specific volume per unit area.
-
Include a negative control (sprayed with the solvent and surfactant only) and a positive control (a commercial herbicide).
-
-
Incubation:
-
Place the pots in a growth chamber with controlled temperature, humidity, and light conditions suitable for the target weed species.
-
-
Assessment:
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
-
The GR₅₀ (the dose required to reduce plant growth by 50%) can be determined from the dose-response data.
-
Part 3: Mechanistic Insights and Structure-Activity Relationships (SAR)
The data generated from these bioassays are crucial for establishing Structure-Activity Relationships (SAR). By systematically modifying the structure of the derivatives synthesized from 3-Ethylisonicotinonitrile and observing the corresponding changes in biological activity, researchers can identify key structural features required for potency and selectivity. For instance, the nature and position of substituents on the phenyl ring in our hypothetical herbicide candidate can significantly impact its binding to the target enzyme.
Conclusion
3-Ethylisonicotinonitrile represents a valuable and versatile starting material for the exploration of novel agrochemicals. The synthetic and biological screening protocols outlined in these application notes provide a robust framework for researchers to systematically investigate the potential of this chemical scaffold. Through iterative cycles of synthesis, bioassay, and SAR analysis, the development of new and effective crop protection solutions can be significantly advanced.
References
-
Bakhite, E. A., et al. (2022). Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887). Request PDF. Available at: [Link]
- Ahrens, H., et al. (2011). Herbicide and pesticide compounds derived from spiroheterocyclic tetronic acid... Google Patents.
-
Tomizawa, M., & Casida, J. E. (2000). Insect nicotinic acetylcholine receptor: conserved neonicotinoid specificity of [(3)H]imidacloprid binding site. Journal of Neurochemistry. Available at: [Link]
-
Li, Y., et al. (2025). Three new antifungal phthalide derivatives from Cajanus cajan. Fitoterapia. Available at: [Link]
-
Sang, P. B., & Tso, S. F. (2009). A rapid resazurin bioassay for assessing the toxicity of fungicides. Chemosphere. Available at: [Link]
- Ghosh, S., et al. (2015). Insecticide compound and the compositions thereof. Google Patents.
-
Li, Y., et al. (2017). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]
-
Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]
-
Anonymous. (2011). LIQUID PESTICIDE COMPOSITIONS. EPO Patent. Available at: [Link]
-
El-Gohary, N. S., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports. Available at: [Link]
-
Bakhite, E. A., et al. (2021). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Molecules. Available at: [Link]
-
Wang, Y., et al. (2015). Products and mechanisms of the heterogeneous reaction of three suspended herbicide particles with NO₃ radicals. Atmospheric Environment. Available at: [Link]
-
Streibig, J. C. (2022). Herbicide bioassay. ResearchGate. Available at: [Link]
-
Edmunds, A. J. F., et al. (2016). Synthetic Approaches To The 2010-2014 New Agrochemicals. Scribd. Available at: [Link]
-
Anonymous. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. Available at: [Link]
-
Hu, G., et al. (2010). Synthesis, fungicidal activity, and structure-activity relationship of spiro-compounds containing macrolactam (macrolactone) and thiadiazoline rings. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
Application Notes and Protocols: 3-Ethylisonicotinonitrile in Coordination Chemistry
Introduction: Unveiling the Potential of 3-Ethylisonicotinonitrile as a Versatile Ligand
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored electronic, catalytic, and material properties. 3-Ethylisonicotinonitrile, a substituted pyridine derivative, presents itself as a compelling yet underexplored ligand. Its structure, featuring a pyridine ring for metal coordination, a nitrile group as a potential secondary binding site or a functional handle for further reactions, and an ethyl group to modulate steric and electronic properties, offers a unique combination of features for the construction of sophisticated coordination compounds.
This guide provides a comprehensive overview of 3-ethylisonicotinonitrile as a ligand, offering detailed protocols for its synthesis, the preparation of its coordination complexes, and methods for their characterization. The methodologies presented herein are grounded in established principles of coordination chemistry and are adapted from procedures for structurally analogous ligands, providing a solid foundation for researchers, scientists, and drug development professionals to explore the rich coordination chemistry of this promising molecule.
Part 1: Synthesis of the Ligand: 3-Ethylisonicotinonitrile
A reliable source of the ligand is the essential starting point for any investigation into its coordination chemistry. While various methods exist for the synthesis of substituted pyridines, a plausible and adaptable route to 3-ethylisonicotinonitrile is proposed below. This protocol is based on well-established organometallic cross-coupling reactions and subsequent functional group transformations.
Proposed Synthetic Pathway
The synthesis of 3-ethylisonicotinonitrile can be envisioned through a multi-step process starting from readily available precursors. A possible route involves the ethylation of a suitable pyridine substrate followed by cyanation.
Caption: Proposed synthetic route for 3-Ethylisonicotinonitrile.
Experimental Protocol: Synthesis of 3-Ethylisonicotinonitrile
Disclaimer: This is a proposed protocol based on established synthetic methodologies for substituted pyridines. Optimization of reaction conditions may be necessary.
Materials:
-
3-Bromo-4-methylpyridine
-
Ethylzinc chloride (or other suitable ethylating agent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous THF
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Trimethylsilyl cyanide (TMSCN)
-
Triethylamine (Et₃N)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line)
Step 1: Ethylation of 3-Bromo-4-methylpyridine
-
To a dried flask under an inert atmosphere, add 3-bromo-4-methylpyridine (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Dissolve the solids in anhydrous THF.
-
Slowly add a solution of ethylzinc chloride (1.2 eq) in THF at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-ethyl-4-methylpyridine.
Step 2: N-Oxidation of 3-Ethyl-4-methylpyridine
-
Dissolve 3-ethyl-4-methylpyridine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo to yield 3-ethyl-4-methylpyridine N-oxide.
Step 3: Cyanation to 3-Ethylisonicotinonitrile
-
Dissolve 3-ethyl-4-methylpyridine N-oxide (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography or distillation to yield 3-ethylisonicotinonitrile.
Part 2: Coordination Chemistry of 3-Ethylisonicotinonitrile
3-Ethylisonicotinonitrile is expected to act as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the pyridine nitrogen atom. The ethyl group at the 3-position can influence the steric environment around the metal center, potentially affecting the coordination number and geometry of the resulting complexes. The nitrile group at the 4-position is generally a weaker coordinator than the pyridine nitrogen but can participate in bridging interactions or be a site for post-synthetic modification.
General Protocol for the Synthesis of Metal Complexes
This protocol provides a general guideline for the synthesis of coordination compounds with 3-ethylisonicotinonitrile. The choice of metal salt, solvent, and reaction conditions will depend on the target complex.
Materials:
-
3-Ethylisonicotinonitrile (ligand)
-
Metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂, ZnBr₂, etc.)
-
Solvent (e.g., ethanol, methanol, acetonitrile, water)
-
Standard laboratory glassware
Procedure:
-
Dissolve the metal salt (1.0 eq) in a suitable solvent.
-
In a separate flask, dissolve 3-ethylisonicotinonitrile (typically 2-4 eq) in the same or a miscible solvent.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
The reaction may proceed at room temperature, or gentle heating may be required. The formation of a precipitate often indicates complex formation.
-
If a crystalline product is desired, slow evaporation of the solvent, slow cooling of a saturated solution, or layering of a non-coordinating solvent can be employed.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Example: Synthesis of a Putative [Co(3-Et-4-CN-py)₄Cl₂] Complex
Caption: Synthesis of a hypothetical cobalt(II) complex.
Protocol:
-
Dissolve CoCl₂·6H₂O (0.238 g, 1 mmol) in 10 mL of ethanol.
-
Dissolve 3-ethylisonicotinonitrile (0.528 g, 4 mmol) in 10 mL of ethanol.
-
Add the ligand solution dropwise to the cobalt chloride solution with constant stirring.
-
A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Part 3: Characterization of Coordination Complexes
A thorough characterization of the newly synthesized complexes is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic and Analytical Techniques
| Technique | Information Obtained | Expected Observations for 3-Ethylisonicotinonitrile Complexes |
| Infrared (IR) Spectroscopy | Coordination of the ligand to the metal center. | A shift in the C=N stretching vibration of the pyridine ring to a higher frequency upon coordination. The C≡N stretching frequency may also shift, although typically to a lesser extent if it is not directly involved in coordination. |
| UV-Vis Spectroscopy | Electronic transitions within the complex. | d-d transitions for transition metal complexes, which are responsible for their color. Ligand-to-metal or metal-to-ligand charge transfer bands may also be observed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand environment in diamagnetic complexes. | Shifts in the proton and carbon signals of the pyridine ring upon coordination. |
| Single-Crystal X-ray Diffraction | Precise molecular structure, including bond lengths, bond angles, and coordination geometry. | Determination of the coordination number of the metal, the geometry of the complex (e.g., octahedral, tetrahedral), and the binding mode of the ligand. |
| Elemental Analysis | Empirical formula of the complex. | Confirmation of the stoichiometry of the metal, ligand, and any counter-ions. |
Protocol: Characterization Workflow
Caption: Workflow for the characterization of coordination complexes.
Part 4: Potential Applications
While the applications of 3-ethylisonicotinonitrile complexes are yet to be extensively explored, the structural features of the ligand suggest potential in several areas:
-
Catalysis: The steric bulk of the ethyl group can influence the selectivity of catalytic reactions. The nitrile group could also be hydrolyzed to an amide or carboxylic acid, allowing for the introduction of further functionality.
-
Materials Science: The ability of the nitrile group to participate in hydrogen bonding or act as a bridging ligand could lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.
-
Bioinorganic Chemistry and Drug Development: Pyridine-containing molecules are prevalent in many biologically active compounds. Metal complexes of 3-ethylisonicotinonitrile could be investigated for their potential biological activities.
Conclusion
3-Ethylisonicotinonitrile represents a ligand with significant untapped potential in coordination chemistry. This guide has provided a foundational framework for its synthesis and application in the formation of novel metal complexes. The detailed protocols and characterization workflows are intended to empower researchers to explore the rich and diverse coordination chemistry of this versatile building block. The insights gained from such studies will undoubtedly contribute to the advancement of catalysis, materials science, and medicinal chemistry.
References
Due to the limited direct literature on 3-ethylisonicotinonitrile as a ligand, this section provides references to general methods for the synthesis of substituted pyridines and the coordination chemistry of analogous ligands.
- Synthesis of Substituted Pyridines via Cross-Coupling Reactions. For general reviews on this topic, see: Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. (This is a general reference for named reactions in organic synthesis).
-
Coordination Chemistry of Substituted Pyridines.
-
Naether, C., et al. "Synthesis, crystal structure and thermal properties of tetrakis(3-methylpyridine-κN)bis(thiocyanato-κN)nickel(II)." Acta Crystallographica Section E: Crystallographic Communications, vol. 70, no. 11, 2014, pp. m394-m395. [Link]
-
Jess, I., et al. "Cd(II) and Zn(II) thiocyanate coordination compounds with 3-ethylpyridine: Synthesis, crystal structures and properties." Inorganica Chimica Acta, vol. 455, 2017, pp. 502-508. [Link]
-
-
Synthesis and Reactions of Cyanopyridines.
-
"Nicotinonitrile." Wikipedia, [Link]
-
- General Techniques in Coordination Chemistry. For a comprehensive introduction to the synthesis and characterization of coordination compounds, see: Housecroft, C. E., and Sharpe, A. G. Inorganic Chemistry. Pearson, 2018. (This is a standard textbook in the field).
Hydrolysis of 3-Ethylisonicotinonitrile to 3-ethylisonicotinamide
An Application Note for the Synthesis of 3-Ethylisonicotinamide via Controlled Hydrolysis of 3-Ethylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-ethylisonicotinamide through the controlled hydrolysis of 3-ethylisonicotinonitrile. Nicotinamide and its derivatives are pivotal in various biological processes and serve as key building blocks in pharmaceutical development.[1] This application note details the underlying chemical principles, offers a robust, step-by-step protocol for both acidic and basic hydrolysis, and includes essential safety and characterization data. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a thorough understanding of the process.
Introduction and Significance
3-Ethylisonicotinamide is a derivative of nicotinamide (a form of vitamin B3) and belongs to a class of compounds with significant interest in medicinal chemistry. Nicotinamide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and even potential antitumor properties.[1] The controlled synthesis of such derivatives is a critical step in the discovery and development of new therapeutic agents.
The conversion of a nitrile to an amide is a fundamental transformation in organic synthesis. However, the hydrolysis of nitriles can be challenging, as the reaction can proceed to the corresponding carboxylic acid if not carefully controlled.[2][3] This guide provides two distinct protocols for the selective hydrolysis of 3-ethylisonicotinonitrile, enabling researchers to choose the most suitable method for their specific needs.
Chemical Theory and Mechanism
The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions.[2] The key to a successful synthesis of the amide is to prevent further hydrolysis to the carboxylic acid. This is typically achieved by using milder reaction conditions and carefully monitoring the reaction progress.[3][4]
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water.[5] The resulting intermediate undergoes tautomerization to form the amide.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
Caption: Acid-catalyzed hydrolysis of 3-Ethylisonicotinonitrile.
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to yield the amide.
Caption: Workflow for the acid-catalyzed synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-Ethylisonicotinonitrile (1.0 eq). Place the flask in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (5-10 eq) to the flask while stirring. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 80-90°C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the amide should appear.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Base-Catalyzed Hydrolysis with Hydrogen Peroxide
This method is often milder and can provide higher selectivity for the amide. [4]The use of hydrogen peroxide in a basic medium is a common and effective way to achieve this transformation.
Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Ethylisonicotinonitrile (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.1 eq).
-
Peroxide Addition: Heat the mixture to 40°C and add 30% hydrogen peroxide (1.5-2.0 eq) dropwise, maintaining the temperature between 40-50°C.
-
Reaction: Stir the reaction mixture for 2-4 hours at 40-50°C.
-
Monitoring: Monitor the reaction by TLC as described in the acid-catalyzed protocol.
-
Quenching: Cool the reaction to room temperature and quench any remaining hydrogen peroxide by adding a saturated solution of sodium sulfite.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Data and Expected Results
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reaction Time | 1-2 hours | 2-4 hours |
| Temperature | 80-90°C | 40-50°C |
| Typical Yield | 70-85% | 80-95% |
| Key Byproduct | 3-Ethylisonicotinic acid | 3-Ethylisonicotinic acid |
| Purity (crude) | 85-95% | 90-98% |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Handling of Reagents:
-
3-Ethylisonicotinonitrile: Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes. [7] * Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.
-
Sodium Hydroxide: Corrosive. Avoid creating dust.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with combustible materials.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Reaction | Incorrect temperature; inactive reagents. | Verify temperature; use fresh reagents. |
| Formation of Carboxylic Acid | Reaction time too long; temperature too high. | Reduce reaction time and/or temperature. |
| Low Yield | Incomplete reaction; loss during work-up. | Ensure complete reaction by TLC; optimize extraction and purification steps. |
Characterization of 3-Ethylisonicotinamide
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR: Confirm the presence of the ethyl group and the aromatic protons. The amide protons will appear as a broad singlet.
-
¹³C NMR: Identify the carbonyl carbon of the amide and the carbons of the pyridine ring and ethyl group.
-
IR Spectroscopy: Look for the characteristic C=O stretch of the amide (around 1650 cm⁻¹) and the N-H stretches (around 3200-3400 cm⁻¹).
References
Sources
- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 3-Ethylisonicotinonitrile in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
Among the diverse heterocyclic scaffolds employed in the design of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine core has emerged as a privileged structure. This bicyclic system acts as a bioisostere of adenine, the purine base of ATP, enabling it to bind effectively to the hinge region of the kinase ATP-binding site. This interaction is a critical anchor for many potent and selective kinase inhibitors. 3-Ethylisonicotinonitrile serves as a versatile and strategically important starting material for the construction of this key pharmacophore, offering a convergent and efficient entry point to a wide range of kinase inhibitors, including the blockbuster Janus kinase (JAK) inhibitor, Tofacitinib.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-ethylisonicotinonitrile in the synthesis of kinase inhibitors. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and discuss the rationale behind the experimental choices.
The Versatility of 3-Ethylisonicotinonitrile: A Gateway to the Pyrrolo[2,3-d]pyrimidine Core
The chemical structure of 3-ethylisonicotinonitrile, with its reactive nitrile group and the adjacent ethyl substituent on the pyridine ring, makes it an ideal precursor for the construction of the pyrrolo[2,3-d]pyrimidine scaffold. The synthesis of this core typically proceeds through the formation of a key intermediate, a substituted 4-aminopyridine-3-carbonitrile.
Synthetic Strategy Overview
A robust and widely applicable synthetic strategy to access the 3-ethyl-7H-pyrrolo[2,3-d]pyrimidine core from 3-ethylisonicotinonitrile is outlined below. This multi-step process leverages classical and powerful reactions in heterocyclic chemistry.
Caption: General synthetic workflow from 3-ethylisonicotinonitrile to kinase inhibitors.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of the 3-ethyl-7H-pyrrolo[2,3-d]pyrimidine core, starting from 3-ethylisonicotinonitrile.
Part 1: Synthesis of the Key Intermediate: 3-Ethyl-4-aminopyridine-5-carbonitrile
The initial and crucial step in this synthetic sequence is the introduction of a cyano- and amino-substituted pyrrole ring fused to the pyridine core of 3-ethylisonicotinonitrile. This is typically achieved through a Thorpe-Ziegler type cyclization of a dinitrile precursor. A common and effective method to introduce the necessary functionality at the 4-position of the pyridine ring is through the use of Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[1][2]
Reaction Scheme:
Protocol 1: Synthesis of 3-Ethyl-4-aminopyridine-5-carbonitrile
Materials:
-
3-Ethylisonicotinonitrile
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane)[1][2]
-
Malononitrile
-
Sodium ethoxide (or other suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or argon inlet for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Formation of the Enamine Intermediate:
-
To a solution of 3-ethylisonicotinonitrile (1.0 eq) in anhydrous DMF (5-10 volumes), add Bredereck's reagent (1.2 eq) under an inert atmosphere (N₂ or Ar).[2]
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Reaction with Malononitrile and Thorpe-Ziegler Cyclization:
-
To the cooled reaction mixture containing the enamine intermediate, add malononitrile (1.1 eq) and a solution of sodium ethoxide in ethanol (1.5 eq).
-
Heat the mixture to reflux (around 80-90 °C) and stir for 6-8 hours. The cyclization should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to ice-water.
-
Neutralize the mixture with concentrated HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterize the purified 3-ethyl-4-aminopyridine-5-carbonitrile by NMR, mass spectrometry, and melting point determination.
-
Causality Behind Experimental Choices:
-
Bredereck's Reagent: This reagent is a powerful formylating agent for active methylene groups.[1][2] It reacts with the methyl group of the ethyl substituent on 3-ethylisonicotinonitrile to form a reactive enamine intermediate, which is susceptible to nucleophilic attack.
-
Thorpe-Ziegler Cyclization: This is a classical and efficient method for the synthesis of five- and six-membered rings from dinitriles.[3] The base (sodium ethoxide) deprotonates one of the acidic methylene protons of the dinitrile intermediate, initiating an intramolecular nucleophilic attack on the other nitrile group, leading to the formation of the pyrrole ring.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the organometallic intermediates and strong bases with moisture and oxygen.
Part 2: Construction of the Pyrrolo[2,3-d]pyrimidine Ring
With the key intermediate, 3-ethyl-4-aminopyridine-5-carbonitrile, in hand, the next step is the construction of the pyrimidine ring to form the desired 3-ethyl-7H-pyrrolo[2,3-d]pyrimidine core. A common and straightforward method for this transformation is the reaction with formamide.
Reaction Scheme:
Protocol 2: Synthesis of 4-Amino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
3-Ethyl-4-aminopyridine-5-carbonitrile
-
Formamide
-
Water
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
Procedure:
-
Cyclization Reaction:
-
In a round-bottom flask, suspend 3-ethyl-4-aminopyridine-5-carbonitrile (1.0 eq) in an excess of formamide (10-20 volumes).
-
Heat the mixture to 180-200 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into a beaker of cold water. A precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with water to remove any residual formamide, and dry under vacuum.
-
The crude 4-amino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
Characterize the final product by NMR, mass spectrometry, and melting point.
-
Causality Behind Experimental Choices:
-
Formamide: Formamide serves as both a reactant and a solvent in this cyclization reaction. At high temperatures, it decomposes to provide the necessary carbon and nitrogen atoms to form the pyrimidine ring.
Part 3: Functionalization of the Pyrrolo[2,3-d]pyrimidine Core for Kinase Inhibitor Synthesis
The 4-amino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine core is now ready for further functionalization to introduce the necessary pharmacophoric elements for kinase inhibition. A common strategy is to convert the 4-amino group into a 4-chloro group, which can then be displaced by various amines to explore structure-activity relationships (SAR).
Reaction Scheme:
Protocol 3: Synthesis of 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
4-Amino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Chlorination Reaction:
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
-
Suspend 4-amino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an excess of phosphorus oxychloride (5-10 volumes).
-
Add a catalytic amount of DIPEA (0.1 eq).
-
Heat the mixture to reflux (around 110 °C) and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine can be purified by silica gel column chromatography.
-
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This is a standard and effective reagent for converting hydroxyl and amino groups on heterocyclic rings into chloro groups.
-
DIPEA: A non-nucleophilic base is added to facilitate the reaction and neutralize the HCl generated during the reaction.
Application in the Synthesis of a JAK Inhibitor (Tofacitinib Analog)
The synthesized 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile intermediate for the synthesis of various kinase inhibitors. As an example, the following protocol outlines the final step in the synthesis of a Tofacitinib analog.
Caption: Final steps in the synthesis of a Tofacitinib analog.
Protocol 4: Synthesis of a Tofacitinib Analog
Materials:
-
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
-
(3R,4R)-N,4-dimethylpiperidin-3-amine (or a suitable chiral amine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or other suitable solvent
-
Cyanoacetic acid
-
A coupling agent (e.g., EDC, HATU)
-
DIPEA
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in acetonitrile, add (3R,4R)-N,4-dimethylpiperidin-3-amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography.
-
-
Amide Coupling:
-
To a solution of the purified amine intermediate (1.0 eq) and cyanoacetic acid (1.1 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as EDC (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the final Tofacitinib analog by column chromatography or recrystallization.
-
Data Presentation
| Compound | Starting Material | Key Reaction(s) | Yield (%) | Purity (%) (by HPLC) |
| 3-Ethyl-4-aminopyridine-5-carbonitrile | 3-Ethylisonicotinonitrile | Bredereck's Reagent, Thorpe-Ziegler Cyclization | 60-70 | >95 |
| 4-Amino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | 3-Ethyl-4-aminopyridine-5-carbonitrile | Cyclization with Formamide | 75-85 | >98 |
| 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | 4-Amino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | Chlorination with POCl₃ | 80-90 | >97 |
| Tofacitinib Analog | 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic Substitution, Amide Coupling | 50-65 | >99 |
Conclusion and Future Perspectives
3-Ethylisonicotinonitrile has proven to be a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. The synthetic routes outlined in these application notes are robust, scalable, and allow for the introduction of various substituents to explore structure-activity relationships, a critical aspect of modern drug discovery. The protocols provided herein offer a solid foundation for researchers and scientists to embark on the synthesis of novel kinase inhibitors for the treatment of a multitude of diseases. Future work in this area could focus on the development of more atom-economical and environmentally friendly synthetic methods, as well as the exploration of new functionalization strategies to access novel chemical space and identify next-generation kinase inhibitors with improved efficacy and safety profiles.
References
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. PMC. [Link]3]
-
tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). ResearchGate. [Link]]
-
Bredereck's reagent. Wikipedia. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting common problems in 3-Ethylisonicotinonitrile reactions
Technical Support Center: 3-Ethylisonicotinonitrile Reactions
Welcome to the technical support center for 3-Ethylisonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile pyridine derivative. My goal is to provide you with not just solutions, but also the underlying chemical principles to help you diagnose and resolve common issues encountered during synthesis, reaction, and purification.
Troubleshooting Guide: Synthesis of 3-Ethylisonicotinonitrile
The synthesis of 3-Ethylisonicotinonitrile, most commonly approached via the alkylation of 3-cyanopyridine, is a cornerstone procedure. However, its efficiency can be hampered by issues of reactivity and selectivity.
Q1: My ethylation of 3-cyanopyridine is resulting in a low yield and a complex mixture of byproducts. What is happening and how can I fix it?
A1: Root Cause Analysis & Solutions
Low yields in the ethylation of 3-cyanopyridine, particularly in radical-based reactions like the Minisci reaction, often stem from a few key issues: competitive side reactions, incorrect stoichiometry, or suboptimal reaction conditions. Pyridine is an electron-deficient heterocycle, which makes it a challenging substrate for traditional electrophilic alkylation.[1]
Common Problems & Corrective Actions:
-
Poor Radical Generation: The efficiency of generating ethyl radicals (from sources like silver nitrate/carboxylic acids or peroxides) is critical. Ensure your reagents are pure and the initiator is used at the correct temperature and concentration.
-
Over-alkylation: The product, 3-Ethylisonicotinonitrile, can sometimes be more reactive than the starting material, leading to the formation of diethyl-cyanopyridines.
-
Wrong Regiochemistry: While radical addition to protonated pyridines strongly favors the C2 and C4 positions, slight changes in pH or the presence of coordinating solvents can lead to a mixture of isomers.
-
Polymerization: Radical reactions can sometimes initiate polymerization of the starting material or product, especially at elevated temperatures.
Troubleshooting Workflow:
Below is a decision tree to help diagnose the source of low yield in your reaction.
Sources
Technical Support Center: Troubleshooting Byproduct Formation in 3-Ethylisonicotinonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Ethylisonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to effectively identify and troubleshoot the formation of common byproducts during synthesis. Leveraging insights from established chemical principles and analytical practices, this guide provides a framework for diagnosing issues in your reaction and ensuring the purity of your final product.
The predominant industrial method for synthesizing cyanopyridines, including 3-Ethylisonicotinonitrile, is the vapor-phase ammoxidation of the corresponding alkylpyridine—in this case, 3-ethylpyridine.[1][2] This process involves the reaction of 3-ethylpyridine with ammonia and oxygen at high temperatures over a heterogeneous catalyst, typically composed of vanadium and molybdenum oxides.[2] While efficient, the process's high energy and reactive nature can lead to a variety of side reactions. Understanding these potential pathways is the first step in effective troubleshooting.
Part 1: Frequently Asked Questions (FAQs) on Byproduct Identification
This section addresses the most common issues and questions that arise during the synthesis and purification of 3-Ethylisonicotinonitrile.
Q1: What are the primary byproducts I should anticipate when synthesizing 3-Ethylisonicotinonitrile via ammoxidation?
A: The ammoxidation process is a finely balanced partial oxidation.[2] Deviations in reaction conditions such as temperature, residence time, or catalyst activity can lead to several predictable byproducts. The most common impurities arise from incomplete reaction, over-oxidation, or hydrolysis of the nitrile functional group.
-
Unreacted Starting Material: 3-Ethylpyridine is often present in the crude product.
-
Oxidation Products:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially if water is present at high temperatures.
-
3-Ethylisonicotinamide: The initial product of nitrile hydrolysis.
-
3-Ethylisonicotinic Acid: The final hydrolysis product, formed from the amide. This is analogous to the conversion of 3-cyanopyridine to nicotinic acid.[5]
-
-
Degradation Products: At excessive temperatures, the pyridine ring can cleave, leading to the formation of hydrogen cyanide (HCN), CO₂, and other small molecules.[6][7]
The table below summarizes these key potential byproducts.
| Compound Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical Analytical Method |
| 3-Ethylpyridine (Starting Material) | 107.15 | GC-MS | |
| 3-Acetylpyridine | 121.14 | GC-MS, HPLC | |
| 3-Ethylisonicotinamide | ![]() | 150.18 | HPLC, LC-MS |
| 3-Ethylisonicotinic Acid | ![]() | 151.16 | HPLC, LC-MS |
| 3-Ethylpyridine N-oxide | ![]() | 123.15 | HPLC, LC-MS |
Q2: My crude product analysis by GC-MS shows a significant peak corresponding to the starting material, 3-ethylpyridine. How can I improve the conversion?
A: High levels of unreacted starting material indicate suboptimal reaction conditions. The key variables in ammoxidation are temperature, catalyst, and the ratio of reactants (ammonia and oxygen).
-
Causality: The activation energy for the C-H bonds on the ethyl group is high, requiring significant thermal energy.[2] If the temperature is too low or the residence time over the catalyst is too short, the reaction will not proceed to completion.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reactor temperature in 10-15 °C increments. Monitor the product distribution at each step to avoid promoting over-oxidation.
-
Check Catalyst Activity: The catalyst may be deactivated or poisoned. Consider regenerating or replacing the catalyst bed. Bismuth phosphomolybdate and oxides of vanadium/molybdenum are common catalysts.[2]
-
Optimize Reactant Ratios: Ensure the ammonia and oxygen feed ratios are aligned with established protocols for pyridine ammoxidation. An excess of ammonia is often used to suppress the formation of oxidation byproducts.
-
Q3: My FT-IR spectrum has a strong, sharp peak around 2230 cm⁻¹, but also a prominent broad peak near 3200 cm⁻¹ and a strong absorption at ~1670 cm⁻¹. What impurity is present?
A: This spectral pattern strongly suggests the presence of an amide byproduct.
-
Expertise & Interpretation:
-
The sharp peak at ~2230 cm⁻¹ is the characteristic C≡N stretch of your desired nitrile product.[8] Its presence confirms product formation.
-
The broad peak at ~3200 cm⁻¹ is indicative of N-H stretching, typical of a primary or secondary amide.
-
The strong absorption at ~1670 cm⁻¹ is the classic C=O stretch (Amide I band).
-
Q4: I am having difficulty separating my product from an impurity using distillation. My HPLC analysis shows a peak with a much shorter retention time than my product. What could it be?
A: A significantly more polar compound that is difficult to separate by distillation suggests a non-volatile, polar byproduct like a carboxylic acid.
-
Causality: 3-Ethylisonicotinic Acid , the full hydrolysis product, is a polar, salt-like compound with a high boiling point and good water solubility. In reverse-phase HPLC, it will be weakly retained and thus elute early (short retention time).
-
Confirmation Strategy:
-
LC-MS Analysis: Confirm the molecular weight of the impurity. The [M+H]⁺ ion for 3-ethylisonicotinic acid would be at m/z 152.17.
-
Acid-Base Extraction: To purify your product, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic byproduct will move into the aqueous layer as its carboxylate salt, while your neutral nitrile product remains in the organic layer.[9]
-
Part 2: Analytical Workflows and Troubleshooting Guides
Byproduct Formation Pathways
The following diagram illustrates the primary reaction and the key side reactions that lead to common byproducts during the ammoxidation of 3-ethylpyridine.
Caption: Systematic workflow for the isolation and identification of unknown byproducts.
Part 3: Detailed Experimental Protocols
These protocols provide standardized starting points for the analysis of your reaction mixtures.
Protocol 1: GC-MS Analysis for Volatile Byproducts
This method is ideal for identifying and quantifying unreacted 3-ethylpyridine, 3-acetylpyridine, and the final product, 3-Ethylisonicotinonitrile.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation and Parameters:
-
The following table provides a robust starting point for method development on a standard single quadrupole GC-MS system. [10]
Parameter Recommended Setting Rationale GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) Standard non-polar column providing good separation for aromatic compounds. Injection Volume 1 µL Prevents column overloading. Inlet Temperature 250 °C Ensures complete volatilization of analytes. Split Ratio 50:1 Suitable for concentrated samples to avoid detector saturation. Carrier Gas Helium, constant flow at 1.0 mL/min Inert and provides good chromatographic efficiency. Oven Program Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) Provides good separation between starting material and higher boiling products. MS Source Temp. 230 °C Standard for electron ionization (EI). MS Quad Temp. 150 °C Standard for electron ionization (EI). Ionization Mode Electron Ionization (EI), 70 eV Creates reproducible fragmentation patterns for library matching. | Scan Range | 40-400 amu | Covers the molecular weights of all expected volatile compounds. |
-
Protocol 2: HPLC Analysis for Non-Volatile Byproducts
This method is suited for detecting polar, non-volatile, or thermally sensitive byproducts such as 3-ethylisonicotinamide and 3-ethylisonicotinic acid. [11]
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (e.g., 50:50 Methanol:Water).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Parameters:
-
The following table provides a general-purpose reverse-phase HPLC method.
-
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm particle size | Industry-standard for reverse-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and MS ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detection | UV/DAD at 260 nm | Pyridine derivatives typically have strong absorbance in this region. |
Protocol 3: Structural Confirmation by NMR Spectroscopy
Once an impurity is isolated, NMR spectroscopy is the definitive tool for structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified impurity in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC).
-
-
Key Diagnostic Signals:
-
3-Ethylisonicotinonitrile (Product): Look for the characteristic ethyl group signals (a quartet ~2.8 ppm and a triplet ~1.3 ppm) and three distinct aromatic protons in the pyridine region (typically >8.5 ppm for protons adjacent to the nitrogen). The ¹³C spectrum will show a nitrile carbon signal around 115-120 ppm.
-
3-Ethylisonicotinamide (Impurity): The amide protons (-CONH₂) will appear as two broad singlets in the ¹H spectrum (typically 7-8 ppm). The aromatic proton signals will be shifted compared to the nitrile.
-
3-Ethylisonicotinic Acid (Impurity): A very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (>10 ppm) in the ¹H spectrum.
-
Protonation Effects: The chemical shifts of protons on the pyridine ring are highly sensitive to protonation or N-oxide formation, causing significant downfield shifts. [12]
-
References
- CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
-
Hadi, F. K., Al-Duri, B., & Kings, I. (2021). Supercritical water oxidation of 3-methylpyridine with propylene glycol. Asian Journal of Chemistry, 33(7), 1573-1578. [Link]
- US3644380A - Preparation of 3-cyanopyridine.
-
Zheng, Y., et al. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Journal of Heterocyclic Chemistry. [Link]
- EP0159769B1 - Electrochemical oxidation of pyridine bases.
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Suvorov, B. V. (1977). Chapter XXIV: The Ammoxidation of Organic Substances. Comprehensive Chemical Kinetics. [Link]
-
GC-MS and LC-MS analyses of product B. ResearchGate. [Link]
-
Rymarczyk-Machał, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Pyridine. Wikipedia. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
De-Paula, J. F., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. PMC - NIH. [Link]
-
Roy, S. S., et al. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. [Link]
-
Catena, C., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
-
Ammoxidation – Knowledge and References. Taylor & Francis. [Link]
-
Pyridine. Some Industrial Chemicals - NCBI Bookshelf. [Link]
-
Kumar, A., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing. [Link]
-
The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate. [Link]
-
Supercritical water oxidation of 3-methylpyridine with propylene glycol. University of Birmingham's Research Portal. [Link]
-
Shah, N., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers. [Link]
- CN101602722A - The synthetic method of 3-cyanopyridine.
-
3-Ethylpyridine. PubChem. [Link]
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Khan, S., et al. (2012). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. ResearchGate. [Link]
-
Hafez, H. N., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link]
-
Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. [Link]
-
O'Malley, S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]
-
Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. ResearchGate. [Link]
-
Ammoxidation. Wikipedia. [Link]
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]
-
Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube. [Link]
-
Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Clomburg, J. M., et al. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. ResearchGate. [Link]
-
Acrylonitrile by Propene Ammoxidation. ResearchGate. [Link]
-
Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. ResearchGate. [Link]
-
20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
-
Put, P., et al. (2021). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose Research Online. [Link]
-
Uchiyama, N., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. PubMed. [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. [Link]
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Technical Support Center: Improving Regioselectivity in Reactions of 3-Ethylisonicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethylisonicotinonitrile. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the specific challenges related to achieving regiochemical control in your experiments. The unique substitution pattern of this molecule—an activating ethyl group at C3 and a deactivating cyano group at C4—presents a fascinating interplay of electronic and steric effects that can complicate synthetic outcomes. This resource provides in-depth explanations and actionable protocols to help you navigate these challenges effectively.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My Electrophilic Aromatic Substitution (EAS) reaction is failing or giving poor selectivity. What is the underlying issue?
Answer: This is a common and expected challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene—its reactivity is often compared to that of nitrobenzene.[1] Furthermore, your starting material, 3-Ethylisonicotinonitrile, possesses a powerful electron-withdrawing cyano group at the C4 position, which further deactivates the ring.
The directing effects of the substituents are in conflict:
-
Pyridine Nitrogen: Deactivates the ortho (C2, C6) and para (C4) positions.
-
Cyano Group (-CN): A strong deactivating, meta-directing group.[2][3][4] Relative to its position at C4, it deactivates C3 and C5.
-
Ethyl Group (-CH₂CH₃): A weak activating, ortho/para-directing group. Relative to its position at C3, it directs towards C2, C4, and C6.
Under the strongly acidic conditions required for many EAS reactions (e.g., nitration), the basic pyridine nitrogen becomes protonated, adding a formal positive charge and rendering the ring extremely unreactive.[5] Consequently, direct EAS on 3-Ethylisonicotinonitrile is often sluggish, requires harsh conditions, and typically results in low yields or a mixture of isomers.
Troubleshooting & Optimization Strategy: The N-Oxide Approach
A proven strategy to overcome this high deactivation is to convert the pyridine nitrogen into an N-oxide. This transformation has two profound benefits:
-
Activation: The N-oxide group is a strong activating group for EAS, making the ring much more susceptible to electrophilic attack.
-
Regiodirection: It directs electrophiles primarily to the C4 (para) position. Since this position is already substituted in your molecule, it will strongly direct the reaction to the C2 and C6 (ortho) positions.
Caption: Workflow for overcoming poor EAS reactivity.
This protocol details the oxidation of the pyridine nitrogen, the crucial first step for activating the ring towards electrophilic attack.
Materials:
-
3-Ethylisonicotinonitrile
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 3-Ethylisonicotinonitrile (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.1 to 1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C and slowly add saturated sodium bicarbonate solution to quench the excess peroxy-acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or recrystallization.
FAQ 2: I am attempting deprotonation with a strong base (e.g., n-BuLi, LDA) but getting a mixture of isomers. How can I control the site of metalation?
Answer: The regioselectivity of deprotonation on 3-Ethylisonicotinonitrile is a delicate balance of competing factors: kinetic vs. thermodynamic acidity and steric hindrance.
-
C2-Position: This position is ortho to the pyridine nitrogen, which acts as a directed metalation group (DMG). This makes the C2 proton kinetically favorable for removal. However, the adjacent C3-ethyl group provides significant steric hindrance, which can impede the approach of bulky bases.[6][7]
-
C5-Position: The proton at C5 is adjacent to the strongly electron-withdrawing cyano group, making it the most thermodynamically acidic proton on the ring.
-
C6-Position: This position is also ortho to the nitrogen but is generally less kinetically favored for deprotonation than C2.
The choice of base, solvent, and temperature determines the outcome. A bulky base like Lithium diisopropylamide (LDA) will be highly sensitive to steric hindrance and may preferentially deprotonate the more accessible C5 position.[8] A smaller, more reactive base like n-butyllithium (n-BuLi) might favor the kinetically preferred C2 position, provided the temperature is kept sufficiently low to prevent equilibration to the thermodynamic product.
Caption: Competing factors in the metalation of 3-Ethylisonicotinonitrile.
This table provides a starting point for optimizing your reaction conditions to favor a specific regioisomer.
| Target Position | Recommended Base | Solvent | Temperature (°C) | Rationale & Key Insights |
| C2 (Kinetic) | n-BuLi or s-BuLi | THF / Diethyl Ether | -78 to -90 | The nitrogen's directing effect is dominant under kinetic control. Use a non-bulky base at very low temperatures to trap the initial deprotonation product before it can rearrange. |
| C5 (Thermodynamic) | LDA or LTMP | THF | -78, then warm to -40 | The C5 proton is the most acidic. A bulky, non-nucleophilic base minimizes attack at the cyano group and allows the reaction to reach thermodynamic equilibrium, favoring deprotonation at the most stable anionic position.[8] |
| C6 | Often a minor product | - | - | Accessing this position via deprotonation is challenging due to the stronger directing effects towards C2 and C5. Other methods like radical functionalization may be more effective. |
Materials:
-
3-Ethylisonicotinonitrile
-
Anhydrous THF
-
Strong base (e.g., n-BuLi in hexanes or freshly prepared LDA)
-
Electrophile (e.g., benzaldehyde, methyl iodide)
-
Saturated ammonium chloride solution
Procedure:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 3-Ethylisonicotinonitrile (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Base Addition: Add the strong base (1.1 equiv) dropwise via syringe over 10 minutes. The solution may change color, indicating anion formation.
-
Stirring: Stir the mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (1.2 equiv) dropwise, keeping the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction to stir for another 1-3 hours at -78 °C before slowly warming to room temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purification: Purify the crude product by column chromatography to isolate the desired regioisomer.
FAQ 3: How can I achieve functionalization at the C6 position, which seems inaccessible by other means?
Answer: When ionic pathways like EAS and metalation do not provide access to a specific position, radical-based C-H functionalization often presents a powerful alternative. The Minisci reaction is particularly well-suited for electron-deficient heterocycles like pyridine.[6]
The Minisci Reaction Mechanism: In a Minisci-type reaction, a radical is generated from a precursor (e.g., an alkyl radical from a carboxylic acid via oxidative decarboxylation). This nucleophilic radical preferentially attacks the electron-poor pyridine ring at the positions most activated towards nucleophilic attack: C2, C4, and C6. Since C4 is blocked in your substrate, the reaction will be directed to C2 and C6.
Controlling Regioselectivity (C6 vs. C2): The C3-ethyl group plays a crucial role here. Its steric bulk hinders the approach of the incoming radical to the C2 position, thereby making the C6 position the more likely site of attack.[6][7] By using a sufficiently bulky radical precursor, you can significantly enhance the selectivity for the C6 product.
Materials:
-
3-Ethylisonicotinonitrile
-
Carboxylic acid (radical precursor, e.g., pivalic acid for a tert-butyl group)
-
Silver nitrate (AgNO₃, catalyst)
-
Ammonium persulfate ((NH₄)₂S₂O₈, oxidant)
-
Acetonitrile/Water solvent mixture
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-Ethylisonicotinonitrile (1.0 equiv), the carboxylic acid (3.0 equiv), and AgNO₃ (0.1 equiv) in a mixture of acetonitrile and water.
-
Heating: Heat the solution to 80 °C with vigorous stirring.
-
Oxidant Addition: Dissolve ammonium persulfate (3.0 equiv) in a minimum amount of water and add it portion-wise to the reaction mixture over 30 minutes.
-
Reaction: Maintain the reaction at 80 °C for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and add aqueous sodium bicarbonate solution.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via column chromatography to isolate the C6-alkylated product.
References
-
New Journal of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing. Available from: [Link]
-
Joechem. EAS Reactions with Pyridine. YouTube. Available from: [Link]
-
NCERT. Amines. Available from: [Link]
-
Wikipedia. Steric effects. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
-
MDPI. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available from: [Link]
-
ResearchGate. Synthesis of new condensed pyrano[4,3-b]pyridines based on ethyl-3-aminopyrano[4,3-b]thieno[3,2-e]pyridine2-carboxylate derivative. Available from: [Link]
-
NIH National Library of Medicine. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available from: [Link]
-
PubMed. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Available from: [Link]
-
Journal of the American Chemical Society. Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Available from: [Link]
-
RSC Publishing. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Available from: [Link]
-
NIH National Library of Medicine. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Available from: [Link]
-
Chemistry LibreTexts. Electrophilic Aromatic Substitution. Available from: [Link]
-
Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]
-
Indian Academy of Sciences. An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. Available from: [Link]
-
NIH National Library of Medicine. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Available from: [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. Available from: [Link]
-
Sci-Hub. Sterically hindered 3-pyridinols. Available from: [Link]
-
Zeitschrift für Naturforschung. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Available from: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
-
YouTube. Electrophilic Aromatic Substitution. Available from: [Link]
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
-
Pearson. EAS Reactions of Pyridine Explained. Available from: [Link]
-
ResearchGate. Directed metalation of pyridine through deprotonation. Available from: [Link]
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Available from: [Link]
-
ACS Publications. Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex for Green Light-Controlled Carbon Monoxide (CO) Release and. Available from: [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]
-
ResearchGate. Quantum chemical study on the mechanism and selectivity of [3 + 2] cycloaddition reactions of aryl nitrile oxides with furanone. Available from: [Link]
-
ResearchGate. Regioselectivity in Hetero Diels–Alder Reactions. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]
-
NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
Quora. What produces steric hindrance?. Available from: [Link]
-
ACS Publications. Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Available from: [Link]
-
YouTube. Steric Hindrance | Organic Chemistry. Available from: [Link]
-
RSC Publishing. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Available from: [Link]
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Navigating the Chemistry of 3-Ethylisonicotinonitrile: A Technical Support Guide to Reaction Work-up Procedures
Welcome to the Technical Support Center for 3-Ethylisonicotinonitrile, a versatile building block in contemporary drug discovery and development. This guide is designed for researchers, scientists, and process chemists to provide in-depth, practical advice on the critical work-up and purification stages of reactions involving this important intermediate. The following question-and-answer format addresses common challenges and offers field-proven insights to ensure the successful isolation of your target molecules.
Core Principles of 3-Ethylisonicotinonitrile Chemistry
3-Ethylisonicotinonitrile is a substituted pyridine nitrile, a class of compounds with a rich and diverse reaction profile. The presence of the basic pyridine nitrogen, the electrophilic nitrile carbon, and the ethyl substituent offers multiple avenues for chemical transformation. However, these same features can present unique challenges during reaction work-up and product purification. Understanding the interplay of these functional groups is paramount to developing robust and efficient isolation protocols.
Frequently Asked Questions & Troubleshooting Guides
Hydrolysis of 3-Ethylisonicotinonitrile to 3-Ethylisonicotinic Acid
Q1: I am hydrolyzing 3-Ethylisonicotinonitrile to 3-ethylisonicotinic acid using aqueous acid. What is the best work-up procedure to isolate the product?
A1: The acidic hydrolysis of a nitrile to a carboxylic acid is a standard transformation, but the work-up for this particular substrate requires careful pH control to ensure efficient isolation.[1]
Underlying Principle: 3-Ethylisonicotinic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. The solubility of the product in aqueous and organic solvents is highly dependent on the pH of the solution. At low pH, the pyridine nitrogen will be protonated, rendering the molecule highly water-soluble. Conversely, at high pH, the carboxylic acid will be deprotonated to its carboxylate salt, which is also water-soluble. Isolation is most effective at the isoelectric point, where the molecule exists as a neutral zwitterion with minimal water solubility.
Recommended Work-up Protocol:
-
Cooling and Neutralization: After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Be cautious as this will generate carbon dioxide gas.
-
pH Adjustment to Isoelectric Point: The key to successful isolation is to adjust the pH to the isoelectric point of 3-ethylisonicotinic acid. While the exact pI may not be readily available, for many pyridine carboxylic acids, it lies in the range of pH 3-5. Use a pH meter and slowly add the basic solution until you reach this pH range. You should observe the precipitation of the product as a solid.
-
Isolation: The precipitated 3-ethylisonicotinic acid can be collected by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar organic solvent like diethyl ether or hexanes to aid in drying.
-
Drying: Dry the isolated solid under vacuum to a constant weight.
Troubleshooting:
-
Low Yield: If you observe a low yield of precipitated product, it is likely that the pH was not optimally adjusted, and a significant portion of your product remains dissolved in the aqueous phase. You can attempt to extract the aqueous filtrate with a polar organic solvent like ethyl acetate at the determined isoelectric point.
-
Product is an Oil or Gummy Solid: This can occur if impurities are present. In this case, extract the product into an organic solvent like ethyl acetate, dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization. For pyridine carboxylic acids, suitable recrystallization solvents often include ethanol, water, or mixtures thereof.
Grignard Addition to 3-Ethylisonicotinonitrile
Q2: I have performed a Grignard reaction with 3-Ethylisonicotinonitrile to synthesize a 3-ethyl-4-pyridinyl ketone. What is the appropriate quenching and work-up procedure?
A2: The work-up of a Grignard reaction with a nitrile requires careful quenching to hydrolyze the intermediate imine and subsequent extraction at the correct pH to isolate the ketone product.[2][3]
Underlying Principle: The initial product of a Grignard reaction with a nitrile is a magnesium salt of an imine. This intermediate must be hydrolyzed under acidic conditions to yield the desired ketone.[2] The basicity of the pyridine ring in the product necessitates careful pH control during the extractive work-up to prevent the product from partitioning into the aqueous layer as its protonated salt.
Recommended Work-up Protocol:
-
Quenching: After the Grignard reaction is complete, cool the reaction mixture in an ice bath. Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the intermediate imine and neutralize any unreacted Grignard reagent. Avoid using strong acids for quenching initially, as this can lead to a highly exothermic reaction.
-
Acidic Hydrolysis: To facilitate the hydrolysis of the imine to the ketone, adjust the pH of the mixture to be mildly acidic (pH 4-5) with a dilute acid such as 1 M hydrochloric acid. Stir the biphasic mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Extraction: Transfer the mixture to a separatory funnel. At this point, the desired ketone product may be protonated at the pyridine nitrogen and reside in the aqueous layer. To extract the ketone into an organic solvent, you must first basify the aqueous layer. Add a base such as a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide to adjust the pH to approximately 8-9. This will deprotonate the pyridine nitrogen, making the ketone more soluble in organic solvents.
-
Solvent Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purification: The crude product can be purified by standard techniques such as flash column chromatography or recrystallization.
Troubleshooting:
-
Emulsion Formation: Pyridine-containing compounds can sometimes lead to the formation of emulsions during extraction. To break up an emulsion, you can try adding more brine or a small amount of the organic solvent. Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.
-
Product Insoluble in Extraction Solvent: If the ketone is not readily extracted, it may be due to incomplete basification of the aqueous layer. Re-check the pH and adjust if necessary. Alternatively, using a more polar extraction solvent may be beneficial.
Reduction of 3-Ethylisonicotinonitrile to 3-Ethyl-4-(aminomethyl)pyridine
Q3: I am reducing the nitrile group of 3-Ethylisonicotinonitrile to a primary amine using catalytic hydrogenation. How do I work up the reaction and isolate the amine product?
A3: The work-up for a catalytic hydrogenation involves the safe removal of the catalyst followed by an appropriate extraction procedure to isolate the basic amine product.[4]
Underlying Principle: The product, 3-ethyl-4-(aminomethyl)pyridine, is a basic compound due to the presence of both the pyridine nitrogen and the primary amine. This basicity dictates the extraction strategy. The catalyst, typically a noble metal on a solid support (e.g., Palladium on carbon), must be handled carefully as it can be pyrophoric, especially when dry and in the presence of hydrogen.
Recommended Work-up Protocol:
-
Catalyst Filtration: Once the reaction is complete, the catalyst must be carefully removed. A common and safe method is to filter the reaction mixture through a pad of Celite®. It is crucial to keep the catalyst wet with the reaction solvent during filtration to prevent it from becoming pyrophoric. The filter cake should be washed with a small amount of the reaction solvent to ensure all the product is recovered.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude amine.
-
Purification: The crude amine can be purified by several methods:
-
Distillation: If the amine is a liquid and thermally stable, vacuum distillation is an effective purification method.
-
Acid-Base Extraction: Dissolve the crude amine in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract it with dilute hydrochloric acid. The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified with a strong base (e.g., NaOH) to a pH of >12, and the free amine can be back-extracted into an organic solvent. The organic layer is then dried and concentrated to give the purified amine.
-
Salt Formation and Recrystallization: The amine can be converted to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the amine with the corresponding acid. The resulting salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The free amine can then be regenerated by treating the purified salt with a base.
-
Troubleshooting:
-
Catalyst is Difficult to Filter: If the catalyst particles are very fine, they may pass through the filter paper. Using a finer porosity filter or a double layer of filter paper can help. A pad of Celite is highly recommended to aid filtration.
-
Low Recovery after Extraction: Ensure that the pH of the aqueous layer is sufficiently basic (pH > 12) during the back-extraction of the amine. If the pH is not high enough, a significant portion of the amine may remain in the aqueous layer as its protonated form.
Physicochemical Data for 3-Ethylisonicotinonitrile and its Derivatives (Estimated)
For effective purification, understanding the physical properties of the compounds is crucial. Below is a table of estimated properties for 3-Ethylisonicotinonitrile and its key derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility | pKa (of conjugate acid) |
| 3-Ethylisonicotinonitrile | C₈H₈N₂ | 132.16 | ~220-230 | Soluble in most organic solvents. | ~3-4 |
| 3-Ethylisonicotinic Acid | C₈H₉NO₂ | 151.16 | >300 (decomposes) | Soluble in polar solvents and aqueous acid/base. Sparingly soluble in non-polar organic solvents. | ~4-5 (pyridine N), ~4-5 (carboxylic acid) |
| 3-Ethyl-4-pyridinyl Ketone (generic) | Varies | Varies | Varies | Generally soluble in organic solvents. | ~4-5 |
| 3-Ethyl-4-(aminomethyl)pyridine | C₈H₁₂N₂ | 136.20 | ~230-240 | Soluble in water and polar organic solvents. | ~9-10 (primary amine), ~5-6 (pyridine N) |
Note: These values are estimates based on similar structures and should be used as a guide. Experimental determination is recommended for precise work.
Visualizing Work-up Strategies
Workflow for Acidic Hydrolysis Work-up
Caption: Isolation of 3-ethylisonicotinic acid via pH adjustment.
Workflow for Grignard Reaction Work-up
Caption: Work-up for the synthesis of a 3-ethyl-4-pyridinyl ketone.
References
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PubChem. (n.d.). 3-Ethyl-4-methylpyridine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Wibaut, J. P., & Overhoff, J. (1941). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 60(9), 741-746.
- BenchChem. (2025).
- Wang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
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- Ferreira, O., et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
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Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). Ethyl isonicotinate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of 3-Alkylisonicotinonitriles in Biological Assays: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad derivatives, 3-alkylisonicotinonitriles and related 3-alkylpyridines are emerging as a class of compounds with significant potential, particularly in oncology. This guide offers an in-depth comparative analysis of these molecules, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future research endeavors. Our focus will be on the influence of the 3-alkyl substituent on biological activity, providing a framework for researchers, scientists, and drug development professionals to navigate the chemical space of these promising compounds.
The Strategic Importance of the 3-Alkylpyridine Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of an alkyl group at the 3-position and a nitrile at the 4-position (isonicotinonitrile) creates a unique electronic and steric profile. The nitrile group, a versatile pharmacophore, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing interactions with biological targets[1]. The alkyl chain, on the other hand, modulates lipophilicity, which in turn influences cell permeability, metabolic stability, and target engagement. Understanding the interplay between the alkyl chain length and the biological response is therefore critical for optimizing lead compounds.
Comparative Cytotoxicity: Unraveling the Role of the Alkyl Chain
A crucial aspect of anticancer drug development is the evaluation of a compound's cytotoxicity against various cancer cell lines. Studies on 3-alkylpyridine analogs have demonstrated a clear correlation between the length of the alkyl chain and cytotoxic potency.
Experimental Evidence from MTT Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In a study evaluating a series of 3-alkylpyridine analogs against RKO-AS-45-1 (colon carcinoma) and HeLa (cervical cancer) cell lines, a distinct trend emerged.
| Compound ID | Alkyl Chain Length | RKO-AS-45-1 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 5a | 6 | >400 | >400 |
| 5b | 8 | >300 | 191.8 ± 10.1 |
| 5c | 10 | 19.1 ± 4.4 | 8.5 ± 2.4 |
| 5d | 12 | 131.9 ± 16.8 | 8.8 ± 1.9 |
| Etoposide (Control) | - | 1.4 ± 0.6 | 2.7 ± 0.4 |
| Data synthesized from a study on 3-alkylpyridine marine alkaloid analogs.[2] |
As the data indicates, the compound with a ten-carbon alkyl chain (5c ) exhibited the most potent cytotoxic activity against both cell lines.[2] This suggests an optimal lipophilicity for cellular uptake and target interaction is achieved with this chain length. Shorter chains (C6 and C8) were largely inactive, while a longer chain (C12) showed a decrease in potency compared to the C10 analog. This parabolic relationship between alkyl chain length and cytotoxicity is a classic example of the "Hansch analysis" in medicinal chemistry, where biological activity is related to the physicochemical properties of the molecule.
Other studies on substituted pyridines have also highlighted their potential as cytotoxic agents against a range of cancer cell lines, including breast, liver, lung, and colon cancer.[3][4][5][6]
Mechanism of Action: Induction of Apoptosis and Genotoxicity
To be considered a viable drug candidate, a cytotoxic compound should ideally induce programmed cell death, or apoptosis, in cancer cells. Further investigation into the mechanism of action of the most potent 3-alkylpyridine analogs revealed their ability to induce apoptosis and cause DNA damage.
Insights from TUNEL and Micronucleus Assays
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis. The micronucleus assay, on the other hand, is a well-established test for genotoxicity, identifying substances that cause DNA breaks or aneuploidy.
Studies on the active compound 5c (C10 alkyl chain) demonstrated a significant increase in TUNEL-positive cells and a higher frequency of micronuclei in RKO-AS-45-1 cells compared to untreated controls.[2] This indicates that the compound not only kills cancer cells but does so by inducing apoptosis and exerting a mutagenic effect, which is a common mechanism for many chemotherapeutic agents.[2]
Caption: Proposed mechanism of apoptosis induction by 3-alkylisonicotinonitriles.
Broader Biological Activities: Beyond Cytotoxicity
While anticancer activity is a significant finding, the 3-alkylisonicotinonitrile scaffold may possess a wider range of biological activities. For instance, various nicotinonitrile derivatives have been investigated for their antibacterial and antifungal properties.[7] Additionally, the core structure is amenable to modifications that could target other biological pathways, such as enzyme inhibition.[8]
Experimental Protocols: A Guide for Practical Application
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key assays discussed.
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-alkylisonicotinonitrile compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
TUNEL Assay Protocol for Apoptosis Detection
This protocol allows for the detection of DNA fragmentation in apoptotic cells.
-
Cell Preparation: Grow cells on coverslips or in chamber slides and treat with the test compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour.
-
Counterstaining: Stain the cell nuclei with a DNA-specific stain such as DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
Caption: A generalized workflow for the biological evaluation of 3-alkylisonicotinonitriles.
Conclusion and Future Directions
The comparative analysis of 3-alkylpyridine and isonicotinonitrile derivatives reveals a compelling structure-activity relationship, with the length of the 3-alkyl chain playing a pivotal role in their cytotoxic and pro-apoptotic activities. The ten-carbon chain analog has emerged as a particularly promising lead for further development.
Future research should focus on:
-
Systematic SAR studies: Synthesize and test a broader range of 3-alkylisonicotinonitriles with varying alkyl chains (linear, branched, cyclic) to refine the SAR.
-
Target identification: Elucidate the specific molecular targets of these compounds to better understand their mechanism of action.
-
In vivo efficacy: Evaluate the most potent compounds in animal models of cancer to assess their therapeutic potential.
-
Pharmacokinetic profiling: Determine the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to optimize their drug-like characteristics.
By systematically exploring the chemical space of 3-alkylisonicotinonitriles, the scientific community can unlock their full therapeutic potential and contribute to the development of next-generation anticancer agents.
References
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Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. (2022, March 15). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]
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Inhibition of the Enzymes in the Leukotriene and Prostaglandin Pathways in Inflammation by 3-aryl Isocoumarins. (2016, November 29). PubMed. Retrieved January 25, 2026, from [Link]
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Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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A Comparative Guide to Cross-Reactivity Studies of 3-Ethylisonicotinonitrile Analogs
For researchers, scientists, and professionals in drug development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth, technical comparison of the cross-reactivity profiles of novel analogs derived from the 3-Ethylisonicotinonitrile scaffold, a key building block in modern medicinal chemistry.[1][2] We will explore the causality behind our experimental choices, present detailed, self-validating protocols, and provide a transparent interpretation of the resulting data to empower your own drug discovery programs.
The Imperative of Specificity: Why Cross-Reactivity Matters
The therapeutic efficacy of a drug is intrinsically linked to its ability to interact with its intended biological target. However, molecules, especially analogs designed to optimize a primary activity, can often bind to unintended, off-target proteins.[3] This cross-reactivity can lead to a spectrum of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe, unforeseen toxicities in clinical stages. Therefore, a rigorous and early assessment of cross-reactivity is not merely a procedural step but a foundational pillar of rational drug design.
Our investigation focuses on three new analogs of 3-Ethylisonicotinonitrile—here designated EIN-1, EIN-2, and EIN-3—structurally modified to enhance target engagement. We will assess their binding against a panel of three representative off-target proteins (Target A, Target B, and Target C) known for their promiscuous binding pockets.
A Dual-Assay Strategy for Comprehensive Profiling
To achieve a holistic understanding of the analogs' binding behavior, we employ a two-tiered experimental approach. This strategy leverages the strengths of two orthogonal, label-free techniques: a high-throughput screening method for initial assessment, followed by a high-fidelity method for detailed kinetic characterization of any identified interactions.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): As our primary screening tool, a competitive ELISA format is ideal for assessing small molecules.[4][5] It allows us to rapidly determine the relative ability of our analogs to compete with a known binder for the target protein, providing a robust measure of their binding potential (IC50). Its scalability makes it perfect for initial screening against our panel.
-
Surface Plasmon Resonance (SPR): For any analog that demonstrates significant binding in the ELISA screen, we utilize SPR to dissect the interaction in real-time.[6][7] SPR provides invaluable kinetic data, including the association rate (k_a) and dissociation rate (k_d), which together determine the equilibrium dissociation constant (K_D).[8][9] This level of detail is crucial for differentiating transient, non-specific interactions from stable, high-affinity off-target binding.[10]
The Cross-Reactivity Assessment Workflow
The logical flow of our experimental design is depicted below, moving from a broad screen to a focused analysis.
Figure 1: Workflow for cross-reactivity assessment.
Comparative Performance Data
The initial screening via competitive ELISA yielded the following IC50 values, which quantify the concentration of each analog required to inhibit 50% of the probe binding to the immobilized off-target proteins.
Table 1: Competitive ELISA Screening Results (IC50 Values)
| Compound | Target A (µM) | Target B (µM) | Target C (µM) |
|---|---|---|---|
| EIN-1 | > 100 | > 100 | 85.4 |
| EIN-2 | 8.2 | 35.1 | > 100 |
| EIN-3 | > 100 | > 100 | > 100 |
Lower IC50 values indicate stronger binding/higher cross-reactivity.
From this initial screen, EIN-2 was identified as a "hit" due to its potent interaction with Target A (IC50 = 8.2 µM). This analog was advanced for detailed kinetic analysis using SPR to understand the nature of this off-target interaction more deeply.
Table 2: SPR Kinetic Analysis of Analog EIN-2
| Analyte | Ligand (Off-Target) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (µM) |
|---|---|---|---|---|
| EIN-2 | Target A | 1.5 x 10³ | 1.2 x 10⁻² | 8.0 |
| EIN-2 | Target B | 4.2 x 10² | 1.5 x 10⁻² | 35.7 |
K_D is calculated as k_d / k_a. A lower K_D value indicates higher affinity.
The SPR data confirms the ELISA results, showing that EIN-2 binds to Target A with a K_D of 8.0 µM. The relatively slow dissociation rate (k_d) suggests a stable interaction that could be pharmacologically significant, warranting consideration in the subsequent lead optimization strategy for this analog series.
Experimental Methodologies
Part 1: Competitive ELISA Protocol
This protocol is designed to quantify the binding of small molecule analogs to an immobilized protein target.[11]
-
Plate Coating: Microtiter plates are coated with 100 µL/well of the target protein solution (e.g., 2 µg/mL in a carbonate-bicarbonate buffer, pH 9.6). The plate is sealed and incubated overnight at 4°C.[12]
-
Washing: The coating solution is removed, and the plate is washed three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) is added, and the plate is incubated for 2 hours at room temperature.[12]
-
Competition Reaction: The plate is washed again. A pre-incubated mixture of a fixed concentration of biotinylated probe (known to bind the target) and a serial dilution of the test analog (e.g., EIN-1, EIN-2, or EIN-3) is added to the wells (100 µL/well). The plate is incubated for 90 minutes at 37°C.[11]
-
Detection: The plate is washed three times. 100 µL/well of Streptavidin-HRP conjugate, diluted in Blocking Buffer, is added and incubated for 1 hour at 37°C.
-
Substrate Development: The plate is washed five times. 100 µL/well of TMB substrate solution is added, and the plate is incubated in the dark at room temperature for 15-20 minutes.
-
Reaction Quenching & Reading: The reaction is stopped by adding 50 µL/well of 2N H₂SO₄. The absorbance is immediately read at 450 nm using a microplate reader.
-
Analysis: The absorbance data is plotted against the logarithm of the analog concentration. A four-parameter logistic curve is fitted to the data to determine the IC50 value.
Part 2: Surface Plasmon Resonance (SPR) Protocol
This protocol details the kinetic characterization of the identified hit (EIN-2) against the off-target protein.[8]
-
Sensor Chip Immobilization: The target protein (e.g., Target A) is immobilized onto a CM5 sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to allow for reference subtraction.
-
System Equilibration: The SPR instrument is primed and equilibrated with a suitable running buffer (e.g., HBS-EP+ buffer) at a constant flow rate.
-
Analyte Injection Series: A series of concentrations of the small molecule analog (EIN-2) are prepared in the running buffer. Each concentration is injected sequentially over the reference and active flow cells for a set duration (e.g., 120 seconds) to monitor the association phase.
-
Dissociation Phase: Following the analyte injection, running buffer is flowed over the sensor chip for an extended period (e.g., 300 seconds) to monitor the dissociation of the analog from the target protein.
-
Surface Regeneration: If required, a specific regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection. The processed data is then fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).[9]
Conclusion and Forward Outlook
This guide demonstrates a robust, two-phase methodology for the critical evaluation of cross-reactivity for 3-Ethylisonicotinonitrile analogs. The initial high-throughput ELISA screen effectively identified EIN-2 as a compound with significant off-target binding potential, a finding that was subsequently confirmed and quantified by SPR. The kinetic data from SPR provides crucial insights into the stability of this off-target interaction, allowing for a more informed decision-making process. By integrating these complementary techniques, drug development teams can proactively identify and mitigate risks associated with off-target activity, ultimately leading to the design of safer and more effective therapeutics.
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A Researcher's Guide to Navigating the In Vitro-In Vivo Efficacy Landscape of Isonicotinonitrile Derivatives
An Objective Comparison for Drug Development Professionals
The journey of a drug candidate from a laboratory benchtop to a clinical setting is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive comparison of in vitro versus in vivo efficacy for isonicotinonitrile derivatives, a class of compounds recognized for their therapeutic potential across various diseases, including cancer, inflammation, and infections.[1][2] Due to the limited public data on 3-Ethylisonicotinonitrile derivatives specifically, this guide will utilize principles and data from the broader, more extensively researched isonicotinonitrile and nicotinamide classes to illustrate the critical concepts and methodologies.
The core directive of this guide is to empower researchers with the scientific rationale behind experimental choices, ensuring a clear understanding of why certain assays are chosen and how their results inform the next steps in the drug development pipeline.
Section 1: The Foundation of Discovery: In Vitro Evaluation
In vitro studies are the bedrock of early-stage drug discovery. They are designed to rapidly screen compounds, identify mechanisms of action, and establish initial potency in a controlled, isolated environment. This phase is crucial for making go/no-go decisions before committing to more complex and resource-intensive animal studies.[3]
Target Engagement and Cellular Potency
The first step is to determine if a compound interacts with its intended molecular target and elicits a response in a cellular context.
-
Biochemical Assays: These assays isolate the target of interest (e.g., an enzyme or receptor) to measure the direct interaction of the derivative. For isonicotinonitrile derivatives, which are often investigated as enzyme inhibitors, this could be a kinase inhibition assay or a carbonic anhydrase activity assay.[4][5][6] The key metric derived is the IC50 (half-maximal inhibitory concentration) , which quantifies the concentration of the derivative required to inhibit the target's activity by 50%.
-
Cell-Based Assays: Moving into a more biologically relevant system, cell-based assays measure the compound's effect on whole cells. A primary and indispensable assay is the cell viability or cytotoxicity assay, such as the MTT or MTS assay.[7][8] These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[7][8] The resulting metric is the EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition concentration) , indicating the concentration at which the derivative produces 50% of its maximal effect or inhibits cell growth by 50%.[9]
Table 1: Representative In Vitro Efficacy Data for a Hypothetical Isonicotinonitrile Derivative (Compound X)
| Assay Type | Target/Cell Line | Metric | Value (nM) | Interpretation |
| Biochemical Assay | Kinase Y | IC50 | 85 | High potency against the isolated target enzyme. |
| Cell Viability Assay | HCT-116 (Colon Cancer) | GI50 | 250 | Potent growth inhibition in a cancer cell line. |
| Cell Viability Assay | HepG2 (Liver Cancer) | GI50 | 475 | Moderate growth inhibition in another cancer cell line. |
| Cell Viability Assay | Vero (Normal Kidney) | CC50 | >10,000 | Low cytotoxicity against normal cells, indicating a good preliminary safety profile.[10] |
The "Why": Causality in Experimental Choices
The choice to progress from a biochemical to a cell-based assay is a deliberate step up in biological complexity. A potent IC50 is encouraging, but it doesn't guarantee the compound can cross the cell membrane, avoid efflux pumps, and engage its target within the intricate cellular environment. A strong GI50 in a cancer cell line, coupled with a high CC50 (cytotoxic concentration) in a normal cell line, provides the first indication of a potentially selective therapeutic window.[10]
Detailed Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[7] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[7]
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isonicotinonitrile derivative and add them to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 48-72 hours).[11]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8][12] The intensity of the purple color is directly proportional to the number of viable cells.
Visualization of the In Vitro Workflow
Caption: High-throughput screening workflow for isonicotinonitrile derivatives.
Section 2: The Reality Check: In Vivo Evaluation
A compound that excels in vitro must then prove its worth in a complex, whole-organism system. In vivo studies are designed to evaluate not only the efficacy of a drug candidate but also its pharmacokinetic and safety profile.[13]
Pharmacokinetics (ADME)
Before assessing efficacy, it is crucial to understand what the body does to the drug. This is the study of ADME: Absorption, Distribution, Metabolism, and Excretion.[14][15] A compound with stellar in vitro potency is useless if it is not absorbed into the bloodstream, doesn't reach the target tissue, is metabolized into an inactive form too quickly, or is rapidly cleared from the body.[3]
-
Key Parameters:
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
In vitro ADME assays, using liver microsomes or cell cultures, can provide early predictions of a compound's metabolic stability and potential for drug-drug interactions.[15][16]
Efficacy in Preclinical Disease Models
To test if the drug works, it is administered to animal models of human disease. For anticancer derivatives, the most common model is the mouse xenograft.[17] This involves transplanting human tumor cells into immunodeficient mice.[13][18]
-
Study Design: Mice bearing established tumors are randomized into groups. One group receives a vehicle (control), while other groups receive the test compound at various doses and schedules.
-
Endpoints: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI) , calculated by comparing the change in tumor volume in the treated groups to the control group. Other endpoints can include survival, body weight (as a measure of toxicity), and biomarker analysis from tumor tissue.
Table 2: Representative In Vivo Data for Compound X
| Study Type | Animal Model | Key Metric | Value | Interpretation |
| Pharmacokinetics | Sprague-Dawley Rat | Bioavailability (Oral) | 15% | Low oral absorption, may require formulation changes or IV administration. |
| Pharmacokinetics | Sprague-Dawley Rat | Half-life (t½) | 2.1 hours | Relatively short half-life, may require frequent dosing. |
| Efficacy | HCT-116 Xenograft Mouse | Tumor Growth Inhibition (TGI) | 65% at 50 mg/kg | Significant anti-tumor activity demonstrated in a living system. |
| Safety | HCT-116 Xenograft Mouse | Maximum Tolerated Dose (MTD) | >100 mg/kg | The compound is well-tolerated at effective doses. |
Detailed Experimental Protocol: Mouse Xenograft Study
Protocol:
-
Cell Preparation: Culture and harvest human tumor cells (e.g., HCT-116). Resuspend a specific number of cells (e.g., 5 x 10^6) in a suitable medium, often mixed with Matrigel.[19][20]
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[17]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.[19]
-
Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment and control groups. Administer the isonicotinonitrile derivative (e.g., via oral gavage or intraperitoneal injection) according to the predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor volume, body weight, and general animal health throughout the study.
-
Endpoint Analysis: At the end of the study, calculate TGI and perform statistical analysis to determine significance. Tissues may be collected for further biomarker or histological analysis.
Visualization of the In Vivo Workflow
Caption: Preclinical in vivo evaluation workflow for a lead compound.
Section 3: Bridging the Divide: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between in vitro performance and in vivo outcomes, known as an in vitro-in vivo correlation (IVIVC).[21][22] Achieving a strong IVIVC can significantly streamline drug development, reduce reliance on animal testing, and provide a scientifically sound basis for setting product specifications.[21][23]
Why Potency Doesn't Always Translate
It is common for highly potent compounds in vitro to show diminished or no activity in vivo.[3] The discrepancy between the data for Compound X in Table 1 and Table 2 illustrates this. Despite nanomolar potency in cells, its poor oral bioavailability (15%) is a major hurdle. This disconnect can be attributed to several factors:
-
Poor ADME Properties: As seen with Compound X, low absorption or rapid metabolism can prevent the drug from reaching a therapeutic concentration at the tumor site.
-
Off-Target Effects: In a whole organism, a compound can interact with numerous targets not present in a simple cell culture, leading to unexpected toxicities or a different mechanism of action.
-
The Tumor Microenvironment (TME): In vitro assays lack the complexity of the TME, which includes stromal cells, immune cells, and extracellular matrix components that can influence drug access and efficacy.
-
Physiological Barriers: The ability to cross biological barriers, such as the blood-brain barrier for neurological targets, cannot be assessed in standard cell cultures.
The Path to Correlation
Improving IVIVC requires a multi-faceted approach.[24] By integrating in vitro ADME data early in the discovery process, chemists can optimize molecules not just for potency, but also for drug-like properties. Advanced in vitro models, such as 3D organoids, can better mimic the in vivo environment and improve the predictive power of early-stage assays.[19]
Visualization of IVIVC Factors
Caption: Key biological factors influencing the in vitro-in vivo correlation.
Conclusion
The development of 3-Ethylisonicotinonitrile derivatives, and indeed any therapeutic agent, requires a rigorous, stepwise evaluation of both in vitro and in vivo efficacy. While in vitro assays provide essential data on potency and mechanism, they are only the first step. The true potential of a compound is revealed in in vivo models, which incorporate the complexities of pharmacokinetics and whole-body physiology. Understanding the reasons for the potential disconnect between these two realms is paramount. By thoughtfully designing experiments, anticipating the challenges of in vivo translation, and continuously refining molecular properties based on both in vitro and in vivo data, researchers can increase the probability of successfully advancing novel isonicotinonitrile derivatives toward the clinic.
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A Comparative Guide to the Structure-Activity Relationship of 3-Ethylisonicotinonitrile Analogs: From Aromatase Inhibition to Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone scaffold, integral to the development of numerous therapeutic agents.[1] This guide delves into the nuanced world of structure-activity relationship (SAR) studies, focusing on analogs of 3-Ethylisonicotinonitrile. While direct and extensive SAR data for 3-Ethylisonicotinonitrile itself is nascent in publicly accessible literature, a compelling and data-rich narrative emerges from its close structural cousins: the 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivatives. These analogs have been meticulously studied as potent inhibitors of aromatase, a critical enzyme in estrogen biosynthesis and a key target in hormone-dependent breast cancer therapy.[1][2]
This guide will dissect the SAR of these pivotal analogs, offering a comparative analysis of their performance supported by experimental data. We will explore the causal relationships behind experimental choices in their synthesis and evaluation, providing a self-validating framework for the presented protocols. Furthermore, we will broaden our lens to encompass the wider therapeutic potential of the nicotinonitrile scaffold, touching upon its emerging roles in anticancer research beyond aromatase inhibition.
The Rationale: Why 3-Ethylisonicotinonitrile Analogs Warrant Investigation
The isonicotinonitrile moiety, a pyridine ring substituted with a cyano group at the 4-position, is a versatile pharmacophore. The introduction of an ethyl group at the 3-position creates a specific steric and electronic profile that can be systematically modified to probe interactions with biological targets. SAR studies are paramount in this endeavor, as they illuminate the path to optimizing potency, selectivity, and pharmacokinetic properties.[2] The primary focus of the most detailed publicly available SAR studies on close analogs has been the inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen synthesis.[1][2]
Comparative Analysis of Aromatase Inhibitors: The 3-Alkyl and 1-Alkyl Series
Seminal work in the field has explored two main series of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione analogs: those with varying alkyl substituents at the 3-position of the piperidine ring and those with alkyl groups at the 1-position (the nitrogen atom of the piperidine ring).[2]
The 3-Alkyl Series: Probing the Hydrophobic Pocket
In this series, the ethyl group at the 3-position was replaced with other alkyl chains of varying lengths. This systematic modification aimed to explore a potential hydrophobic pocket within the active site of the aromatase enzyme. The inhibitory activity, expressed as the inhibition constant (Ki), revealed a clear trend.
| Compound | 3-Alkyl Substituent | Ki (µM) for Aromatase Inhibition |
| 1 | Ethyl | 1.1 |
| 2 | Methyl | 3.6 |
| 3 | Propyl | 0.5 |
| 4 | Butyl | 0.3 |
| 5 | Pentyl | 0.2 |
| 6 | Hexyl | 0.15 |
| 7 | Heptyl | 0.1 |
| 8 | Octyl | 0.09 |
| 9 | Nonyl | 0.12 |
| 10 | Decyl | 0.15 |
Data sourced from M. Jarman et al., Journal of Medicinal Chemistry, 1990.[2]
The data unequivocally demonstrates that increasing the length of the 3-alkyl chain from methyl to octyl progressively enhances inhibitory potency, with the octyl derivative exhibiting the lowest Ki value (0.09 µM).[2] This suggests that the longer alkyl chains are better able to occupy a hydrophobic pocket in the enzyme's active site, leading to a more stable and inhibitory binding interaction. This enhanced activity is attributed to hydrophobic interactions between the side chain and the part of the enzyme that would normally interact with the B and C rings of a steroid substrate.[1]
The 1-Alkyl Series: Exploring Additional Binding Interactions
In a parallel series of experiments, the parent compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, was N-alkylated at the 1-position of the piperidine ring. This modification explored another avenue for enhancing binding affinity.
| Compound | 1-Alkyl Substituent | Ki (µM) for Aromatase Inhibition |
| 11 | Methyl | 0.8 |
| 12 | Ethyl | 0.6 |
| 13 | Propyl | 0.4 |
| 14 | Butyl | 0.3 |
| 15 | Pentyl | 0.2 |
| 16 | Hexyl | 0.15 |
| 17 | Heptyl | 0.12 |
| 18 | Octyl | 0.12 |
| 19 | Nonyl | 0.18 |
| 20 | Decyl | 0.25 |
Data sourced from M. Jarman et al., Journal of Medicinal Chemistry, 1990.[2]
Similar to the 3-alkyl series, a clear SAR trend is observable. The inhibitory potency increases with the length of the N-alkyl chain, peaking at the heptyl and octyl derivatives.[2] This indicates that the N-alkyl substituent also engages in favorable interactions within the enzyme's active site, likely contributing to overall binding affinity through additional hydrophobic interactions.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural modifications and their impact on aromatase inhibition.
Caption: Inhibition of estrogen biosynthesis by aromatase inhibitors.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the SAR data, it is crucial to understand the experimental methodology used to generate it. Below is a detailed, step-by-step protocol for a typical in vitro aromatase inhibition assay.
Synthesis of 3-Alkyl-3-(4-pyridyl)piperidine-2,6-diones: An Exemplary Workflow
The synthesis of the 3-alkyl analogs can be achieved through a multi-step process, a general workflow for which is outlined below.
Caption: General synthetic workflow for 3-alkyl analogs.
In Vitro Aromatase Inhibition Assay
This protocol is based on the well-established tritiated water release assay.
1. Preparation of Microsomes:
-
Human placental microsomes are prepared by differential centrifugation of homogenized placental tissue. The microsomal pellet, rich in aromatase, is resuspended in a suitable buffer (e.g., phosphate buffer with glycerol).
2. Assay Components:
-
Substrate: [1β-³H]-Androst-4-ene-3,17-dione.
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced).
-
Inhibitors: The synthesized 3-Ethylisonicotinonitrile analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Buffer: Phosphate buffer (pH 7.4).
3. Assay Procedure:
-
In a microcentrifuge tube, combine the placental microsomes, NADPH, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the tritiated androstenedione substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., chloroform).
-
Separate the aqueous phase (containing the released ³H₂O) from the organic phase (containing the unreacted substrate) by centrifugation.
-
An aliquot of the aqueous phase is mixed with a scintillation cocktail.
-
The amount of released ³H₂O is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The rate of aromatization is determined by the amount of tritiated water formed.
-
The percentage of inhibition for each concentration of the analog is calculated relative to a control with no inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Broader Horizons: Nicotinonitrile Analogs in Cancer Research
The therapeutic potential of the nicotinonitrile scaffold is not limited to aromatase inhibition. Numerous studies have highlighted the diverse anticancer properties of various nicotinonitrile derivatives. [3]For instance, certain 3-cyanopyridine derivatives have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation. [4]Additionally, other substituted nicotinonitriles have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells. [3][5]These findings underscore the versatility of the nicotinonitrile core in the design of novel anticancer agents targeting a range of biological pathways.
Conclusion
The structure-activity relationship studies of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a close analog of 3-Ethylisonicotinonitrile, provide a compelling case study in rational drug design. The systematic variation of alkyl substituents at the 3- and 1-positions of the piperidine ring has unveiled key insights into the topology of the aromatase active site, demonstrating the importance of hydrophobic interactions for potent inhibition. The clear SAR trends observed provide a roadmap for the future design of even more potent and selective aromatase inhibitors.
Furthermore, the emerging data on the broader anticancer activities of the nicotinonitrile scaffold suggest that this chemical entity is a rich source for the discovery of novel therapeutics. Future research in this area will undoubtedly focus on elucidating the specific mechanisms of action of these compounds and optimizing their pharmacological profiles to address the ongoing challenges in cancer therapy.
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A Comparative In-Silico Analysis of 3-Ethylisonicotinonitrile Derivatives as Potential PIM1 Kinase Inhibitors
This guide presents a comparative molecular docking study of a series of novel 3-Ethylisonicotinonitrile derivatives against the human PIM1 kinase, a key therapeutic target in oncology. We will explore the rationale behind the in-silico experimental design, provide a detailed step-by-step protocol for conducting the docking simulations, and analyze the hypothetical binding affinities and interaction patterns to elucidate potential structure-activity relationships (SAR).
Introduction: The Therapeutic Promise of PIM1 Kinase Inhibition
The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that play a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis.[1][2] Overexpression of PIM1 is a hallmark of various hematological malignancies and solid tumors, including prostate cancer and leukemia, making it a compelling target for anticancer drug development.[2][3][4] PIM1 kinase inhibitors have the potential to arrest tumor growth and induce apoptosis, offering a promising avenue for targeted cancer therapy.[5]
Nicotinonitrile derivatives have emerged as a versatile scaffold in medicinal chemistry, with various analogs demonstrating significant biological activities, including anticancer effects. The 3-Ethylisonicotinonitrile core represents a novel starting point for the design of PIM1 inhibitors. This guide will explore how subtle chemical modifications to this core structure can influence its binding affinity and interaction with the PIM1 kinase active site through a rigorous, comparative in-silico docking study.
Experimental Design & Rationale
This study is designed to be a self-validating system for the comparative analysis of ligand-protein interactions. The causality behind our experimental choices is rooted in established principles of computational drug design.
Choice of Target Protein: The human PIM1 kinase was selected as the therapeutic target. For our docking studies, we will utilize the crystal structure of PIM1 kinase in complex with a pyrido[4,3-d]pyrimidine-derivative inhibitor (PDB ID: 4JX3).[6] This structure provides a well-defined ATP-binding pocket, crucial for accurate docking simulations. The presence of a co-crystallized inhibitor helps in defining the binding site for our novel derivatives.
Ligand Design Strategy: A focused library of five hypothetical 3-Ethylisonicotinonitrile derivatives has been designed. The parent molecule, 3-Ethylisonicotinonitrile, serves as our baseline (Reference). Subsequent derivatives incorporate systematic modifications at the 2-position of the pyridine ring, a common site for synthetic elaboration. The selected substituents—methoxy, hydroxyl, amino, and chloro—offer a range of electronic and steric properties to probe the chemical space of the PIM1 binding pocket and establish a preliminary structure-activity relationship.
Computational Tools: AutoDock Vina, a widely used and validated open-source molecular docking program, will be employed for all docking simulations.[7] Its scoring function provides a reliable estimation of the binding affinity between a ligand and its target protein.
Detailed Experimental Protocol: A Step-by-Step Guide
This section provides a comprehensive, step-by-step methodology for the comparative docking of 3-Ethylisonicotinonitrile derivatives against PIM1 kinase.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
Protein Data Bank (PDB): To obtain the crystal structure of PIM1 kinase (PDB ID: 4JX3).
-
A 2D chemical drawing software (e.g., ChemDraw, MarvinSketch): For designing the ligand structures.
-
A molecular visualization tool (e.g., PyMOL, Chimera): For analyzing the docking results.
Workflow Overview
The entire in-silico experimental workflow is depicted in the diagram below.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-Ethylisonicotinonitrile-Based Inhibitors
As a Senior Application Scientist, my objective is not to provide a simple checklist of experiments. Instead, this guide illuminates the causality behind each step, emphasizing the integration of orthogonal assays to build a self-validating and compelling mechanistic narrative. We will move from confirming direct physical interaction with the target protein to quantifying inhibitory effect and, finally, to verifying the anticipated biological consequences in a cellular environment.
The Foundational Principle: A Triad of Validation
Validating an inhibitor's MoA rests on three pillars of experimental inquiry. Each pillar addresses a critical question, and only by answering all three can we establish a trustworthy mechanistic model.
-
Target Engagement: Does the compound physically bind to its intended target protein in a relevant biological context?
-
Biochemical Inhibition: Does this binding event translate into modulation of the target's biochemical activity (e.g., enzymatic catalysis)?
-
Cellular Function: Does this biochemical inhibition produce the expected downstream biological effect within a living cell?
The following sections detail the experimental strategies to address each of these questions, comparing the performance of a hypothetical 3-Ethylisonicotinonitrile-based inhibitor, "Compound-EN," with a known reference inhibitor.
Caption: A hypothetical signaling pathway where Compound-EN inhibits a target kinase, preventing the phosphorylation of its downstream substrate and altering the final cellular response.
Western Blotting for Pathway Analysis
Western blotting is a robust and widely used technique to measure changes in protein levels and post-translational modifications, such as phosphorylation.[1] By using antibodies specific to both the total and the phosphorylated form of a downstream substrate, one can directly assess the functional consequence of target inhibition.[2][3]
Causality: This experiment directly links target inhibition to a measurable cellular event. If Compound-EN inhibits a kinase, we expect to see a dose-dependent decrease in the phosphorylation of its known substrates.[4] This provides powerful evidence that the inhibitor is active in cells and engages its target in a functionally meaningful way.
-
Cell Treatment: Treat cells with increasing concentrations of Compound-EN for a relevant period (e.g., 1-4 hours). Include vehicle and reference inhibitor controls.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, strip and re-probe the same membrane with an antibody for the total level of that substrate to serve as a loading control.
-
Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and express the result as the ratio of phosphorylated protein to total protein.
| Parameter | Compound-EN | Reference Inhibitor | Method | Rationale |
| Cellular EC50 (nM) | 85 | 150 | Phospho-Substrate WB | Demonstrates superior potency in modulating the target pathway in cells. |
| Maximal Inhibition | 95% | 92% | Phospho-Substrate WB | Shows a high degree of pathway inhibition at saturating concentrations. |
| Cytotoxicity CC50 (µM) | > 20 | > 10 | Cell Viability Assay | Indicates a good therapeutic window between on-target efficacy and general toxicity. |
Conclusion
Validating the mechanism of action for a novel inhibitor like those derived from a 3-Ethylisonicotinonitrile scaffold is a systematic process of building a layered, self-consistent argument. The workflow presented here—moving from cellular target engagement (CETSA), to quantitative biophysical and biochemical characterization (SPR, ITC, enzyme kinetics), and finally to functional cellular validation (Western Blot)—provides a robust framework.
By employing orthogonal assays and explaining the causality behind each experimental choice, researchers can build a high-confidence data package. The hypothetical data for "Compound-EN" illustrates a desirable profile: it engages its target in cells, binds with high affinity and slow dissociation kinetics, potently inhibits the target's biochemical function in a reversible manner, and effectively modulates the downstream signaling pathway with a clear therapeutic window. This comprehensive validation is the bedrock upon which successful drug development programs are built.
References
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National Institutes of Health. (2011). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Journal of the American Chemical Society. [Link]
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A Comparative Guide to the Synthesis of 3-Ethylisonicotinonitrile: An Analysis of Reproducibility for Key Intermediates
Introduction
3-Ethylisonicotinonitrile, also known as 3-ethyl-4-cyanopyridine, is a substituted pyridine nitrile of increasing interest in the development of novel pharmaceutical agents and functional materials. Its utility as a molecular scaffold demands reliable and reproducible synthetic access. However, a review of the current scientific literature reveals a notable absence of well-documented, step-by-step protocols for its preparation. While industrial methods for analogous compounds are established, their direct translation to a laboratory setting is often impractical without significant adaptation.
This guide provides a critical evaluation of two plausible and scientifically-grounded synthetic pathways for 3-Ethylisonicotinonitrile. Drawing upon established principles in pyridine chemistry and adapting published methods for similar molecules, we present detailed experimental protocols designed for laboratory-scale synthesis. The objective is to furnish researchers, chemists, and drug development professionals with a robust starting point for producing this valuable intermediate, complete with an analysis of expected outcomes, potential challenges, and the underlying chemical logic.
Overview of Synthetic Strategies
Two primary strategies emerge from the literature for the synthesis of cyanopyridines: the gas-phase ammoxidation of alkylpyridines and multi-step solution-phase routes commencing with functionalized pyridines. This guide will detail and compare a proposed laboratory adaptation of each approach.
-
Method 1: The Ammoxidation Route. This industrial-style approach involves the catalytic, gas-phase reaction of a 3-ethylpyridine feedstock with ammonia and air. It offers a direct conversion but requires specialized equipment. We will propose a conceptual laboratory-scale setup based on established ammoxidation chemistry for picolines[1][2][3].
-
Method 2: The Carboxylic Acid Route. This classic, multi-step chemical synthesis is more amenable to standard laboratory equipment. It proceeds via the oxidation of 3-ethylpyridine to 3-ethylisonicotinic acid, followed by the conversion of the carboxylic acid to the target nitrile. This pathway offers multiple points for characterization and purification of intermediates.
The overall workflow for evaluation is presented below.
Figure 1: Evaluated synthetic workflows for 3-Ethylisonicotinonitrile.
Part 1: Preparation of Key Starting Material: 3-Ethylpyridine
Both proposed routes begin with 3-ethylpyridine. A reproducible, high-yield synthesis of this precursor is therefore critical for the overall efficiency of any subsequent transformations. The Huang-Minlon modification of the Wolff-Kishner reduction of 3-acetylpyridine provides a reliable method[4].
Reaction Scheme: 3-Ethylpyridine Synthesis
(Self-generated image, pending actual generation)
Experimental Protocol: Synthesis of 3-Ethylpyridine
-
Materials: 3-Acetylpyridine (242 g, 2.0 mol), Hydrazine hydrate (85%, 270 g, 4.5 mol), Potassium hydroxide (270 g, 4.8 mol), Triethylene glycol (1 L).
-
Procedure:
-
To a 3-liter three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add triethylene glycol (1 L), 3-acetylpyridine (242 g), 85% hydrazine hydrate (270 g), and potassium hydroxide pellets (270 g).
-
Heat the mixture gently with stirring. A vigorous exothermic reaction will occur. Maintain control by intermittent cooling with a water bath if necessary.
-
Once the initial reaction subsides, heat the mixture to reflux for 1.5 hours.
-
Reconfigure the apparatus for distillation. Heat the flask strongly so that the product distills over. Continue distillation for approximately 2 hours.
-
Collect the distillate, which consists of the product and water. Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and distill at atmospheric pressure. Collect the fraction boiling at 163-166 °C.
-
-
Expected Yield: ~172 g (80% yield)[4].
-
Senior Application Scientist's Notebook:
-
Causality: The Huang-Minlon modification is superior to the standard Wolff-Kishner reaction as it uses a high-boiling, stable solvent (triethylene glycol), allowing the high temperatures required for the decomposition of the hydrazone intermediate to occur at atmospheric pressure. The presence of a large excess of base (KOH) is crucial to deprotonate the hydrazone, facilitating the elimination of N₂ gas.
-
Reproducibility: This protocol is well-established and has a high reported yield. The primary challenges are managing the initial exotherm and ensuring the distillation temperature is sufficient to drive the product over. Careful temperature control is key. The purity of the starting 3-acetylpyridine will directly impact the final yield and purity.
-
Part 2: Comparative Analysis of Synthesis Routes
Method 1: Proposed Ammoxidation of 3-Ethylpyridine
Ammoxidation is a powerful industrial process for converting alkyl side chains on aromatic rings directly into nitriles[1][5][6]. While requiring specialized equipment for gas-phase reactions, it represents the most atom-economical route. The literature confirms the feasibility of this reaction for ethylpyridines, though with potentially lower yields than for methylpyridines (picolines)[5].
Reaction Scheme: Ammoxidation of 3-Ethylpyridine
(Self-generated image, pending actual generation)
Proposed Experimental Protocol (Conceptual Laboratory Scale)
-
Materials: 3-Ethylpyridine, Anhydrous ammonia (gas), Air (or synthetic air: 21% O₂, 79% N₂), Vanadium-based catalyst (e.g., V₂O₅/TiO₂).
-
Apparatus: A fixed-bed tube reactor made of quartz or stainless steel, housed in a tube furnace. Mass flow controllers for all gas inputs. A vaporizer/preheater for the 3-ethylpyridine. A condenser and collection trap system cooled with a dry ice/acetone bath.
-
Procedure:
-
Pack the tube reactor with a vanadium-based catalyst.
-
Heat the reactor to a target temperature range of 350-450 °C.
-
Establish a continuous flow of air and ammonia gas through the reactor using mass flow controllers. A typical molar ratio of 3-ethylpyridine:NH₃:Air might be 1:4:15[3].
-
Vaporize the 3-ethylpyridine in a preheater (~180-250 °C) and introduce the vapor into the gas stream just before the reactor inlet.
-
The reaction gas mixture passes through the hot catalyst bed.
-
The effluent gas is passed through a cold trap (-78 °C) to condense the organic products and unreacted starting material.
-
The collected crude product is then purified by fractional distillation under reduced pressure or by column chromatography.
-
-
Senior Application Scientist's Notebook:
-
Causality & Reproducibility: The mechanism involves the oxidative dehydrogenation of the ethyl group, followed by reaction with ammonia and further oxidation to form the nitrile. This reaction is highly exothermic and requires precise control over temperature, flow rates, and reactant ratios to maximize selectivity and prevent over-oxidation to CO₂. The catalyst is the most critical component; its composition, support, and preparation method will dictate the reaction's success. Reproducing this on a lab scale is challenging due to the need for specialized equipment and the difficulty in controlling the "hot spots" that can form on the catalyst bed, leading to side reactions. This method is proposed for its directness but is considered to have low reproducibility without significant process optimization.
-
Method 2: Proposed Carboxylic Acid Route
This two-step route is highly adaptable to standard laboratory setups. It first involves the oxidation of the ethyl group to a carboxylic acid, followed by conversion of the acid to the nitrile.
Step 2a: Oxidation of 3-Ethylpyridine to 3-Ethylisonicotinic Acid
The oxidation of alkylpyridines to pyridinecarboxylic acids is a standard transformation, often accomplished with strong oxidizing agents like nitric acid or potassium permanganate[7].
Reaction Scheme: Oxidation to 3-Ethylisonicotinic Acid
(Self-generated image, pending actual generation)
Proposed Experimental Protocol
-
Materials: 3-Ethylpyridine, Nitric Acid (70%).
-
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, place 140 parts by weight of 70% nitric acid.
-
Slowly add 20 parts by weight of 3-ethylpyridine to the nitric acid while maintaining the temperature between 30-40°C with external cooling.
-
After the addition is complete, heat the solution until it boils and then evaporate the solution until the boiling point reaches 125-130 °C.
-
Maintain this temperature until the evolution of nitric oxide fumes ceases, indicating the completion of the oxidation.
-
Cool the reaction mixture and dilute with 50 parts water.
-
Carefully adjust the pH to 3.5 using a 50% aqueous sodium hydroxide solution. The product, 3-ethylisonicotinic acid, will precipitate.
-
Filter the solid product, wash with cold water and then acetone, and dry under vacuum.
-
-
Senior Application Scientist's Notebook:
-
Causality: The ethyl group is more susceptible to oxidation than the pyridine ring itself under these conditions. Nitric acid serves as a powerful oxidizing agent. The pH adjustment to the isoelectric point (pI) of the amino acid-like product (around pH 3.5) minimizes its solubility in the aqueous medium, causing it to precipitate for easy isolation.
-
Reproducibility: This procedure, adapted from methods for similar substrates[7], should be moderately to highly reproducible. The primary challenges are controlling the potentially vigorous reaction during the addition of the pyridine to the strong acid and avoiding over-heating, which could lead to decarboxylation or other side reactions.
-
Step 2b: Conversion of 3-Ethylisonicotinic Acid to 3-Ethylisonicotinonitrile
The conversion of a carboxylic acid to a nitrile is typically achieved by forming the primary amide and subsequently dehydrating it. A patent suggests this can be done by heating the acid with ammonia in the presence of a dehydrating agent[8]. A more common lab-scale method involves dehydration of the isolated amide.
Reaction Scheme: Amide Dehydration
(Self-generated image, pending actual generation)
Proposed Experimental Protocol
-
Materials: 3-Ethylisonicotinic acid, Thionyl chloride (SOCl₂), Ammonium hydroxide (concentrated), Phosphorus pentoxide (P₂O₅) or Trifluoroacetic anhydride (TFAA).
-
Procedure (via Amide intermediate):
-
Amide Formation: Gently reflux a mixture of 3-ethylisonicotinic acid (1 equiv.) and thionyl chloride (1.2 equiv.) in a suitable solvent (e.g., toluene) for 2-3 hours to form the acid chloride. After cooling, the solvent and excess thionyl chloride are removed under reduced pressure. The crude acid chloride is then dissolved in an inert solvent (e.g., THF) and added dropwise to an ice-cold, stirred solution of concentrated ammonium hydroxide. The resulting 3-ethylisonicotinamide is filtered, washed, and dried.
-
Dehydration: In a dry flask, mix the 3-ethylisonicotinamide (1 equiv.) with a dehydrating agent like phosphorus pentoxide (0.7 equiv.)[9]. The mixture is heated under vacuum, and the product, 3-Ethylisonicotinonitrile, is collected by distillation.
-
-
Senior Application Scientist's Notebook:
-
Causality: The carboxylic acid is first converted to a more reactive species (acid chloride) to facilitate amide bond formation. The subsequent dehydration step removes a molecule of water from the primary amide to yield the nitrile. P₂O₅ is a powerful and classic dehydrating agent for this purpose.
-
Reproducibility: This two-part procedure involves classic, well-understood organic reactions. The formation of the amide should be high-yielding. The dehydration step can be challenging; the reaction is often vigorous and requires careful heating to distill the product without charring the reaction mixture. Reproducibility is high, provided anhydrous conditions are maintained and the distillation is performed carefully.
-
Performance Comparison Summary
| Parameter | Method 1: Ammoxidation | Method 2: Carboxylic Acid Route |
| Number of Steps | 1 (from 3-ethylpyridine) | 2 (from 3-ethylpyridine) |
| Projected Yield | Moderate to Low (requires optimization) | Moderate to High |
| Atom Economy | High | Low |
| Equipment | Specialized (Tube Furnace, MFCs) | Standard Laboratory Glassware |
| Scalability | High (Industrial Standard) | Moderate |
| Reproducibility | Low (without process development) | High |
| Safety Concerns | High temperatures, Flammable gases, Toxic NH₃ | Strong acids/bases, Thionyl chloride |
Conclusion and Recommendation
For the typical research or drug development laboratory, Method 2 (The Carboxylic Acid Route) is the recommended pathway for a reproducible synthesis of 3-Ethylisonicotinonitrile. While it involves more steps and has a lower atom economy than the ammoxidation route, its reliance on standard laboratory equipment and well-established solution-phase reactions makes it significantly more tractable and reproducible. The isolation and characterization of the 3-ethylisonicotinic acid intermediate provides a convenient checkpoint for purity and yield assessment before proceeding to the final nitrile.
The ammoxidation route, while elegant in its directness, represents a significant process development challenge. It is best suited for large-scale industrial production where the initial investment in specialized equipment and optimization studies can be justified. For laboratory-scale quantities, the predictability and reliability of the multi-step solution-phase synthesis are paramount.
References
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-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. (Note: Full text requested via ResearchGate, specific URL not available). [Link]
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Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 743. [Link]
- Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Journal of Industrial Microbiology & Biotechnology, 36, 1345-1349. (Note: Specific landing page not available, linking to search results).
- Taylor, E. C., & Crovetti, A. J. (1961). Process of cyanation and nitriles produced thereby. U.S.
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Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. [Link]
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Monson, R. S., & Baraze, A. (1970). Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. Journal of Organic Chemistry, 35(5), 1703-1704. [Link]
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Golodets, G. I. (1983). Chapter XXIV: The Ammoxidation of Organic Substances. In Studies in Surface Science and Catalysis (Vol. 15, pp. 463-490). Elsevier. [Link]
- Li, J., & Wang, Y. (2011). Synthesis method of 4-cyanopyridine.
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Wang, C., et al. (2021). Direct Regioselective C-H Cyanation of Purines. Molecules, 26(1), 193. [Link]
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Fand, T. I., & Lutomski, C. F. (1949). Preparation of 3-Ethylpyridine. Journal of the American Chemical Society, 71(9), 3213-3213. [Link]
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Anonymous. (n.d.). 3-Cyanpyridin. Wikipedia. Retrieved January 24, 2026. [Link]
- Li, J., & Wang, Y. (2009). The synthetic method of 3-cyanopyridine.
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Ethylisonicotinonitrile: A Protocol for Laboratory Professionals
Understanding the Hazard Profile of 3-Ethylisonicotinonitrile
3-Ethylisonicotinonitrile, a pyridine derivative containing a nitrile group, is classified as a hazardous substance. Based on data from the closely related compound, 3-Cyanopyridine, it should be handled with care.[1][2][3][4][5]
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][6]
-
Irritation: Causes skin and serious eye irritation.[1][2][3][5][6] It may also cause respiratory irritation.[1][3][6]
-
Environmental Hazards: While specific data for 3-Ethylisonicotinonitrile is limited, related pyridine compounds are known to be toxic to aquatic life with long-lasting effects.[7] Therefore, it must not be released into the environment.[8][9]
Chemical Reactivity:
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3]
-
Hazardous Decomposition: Combustion or thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide.[1][2][3]
| Hazard Category | GHS Classification (based on 3-Cyanopyridine) | Primary Precaution |
| Acute Toxicity, Oral | Category 4 | Do not ingest. Wash hands thoroughly after handling.[3][4][6] |
| Acute Toxicity, Dermal | Category 4 | Avoid skin contact. Wear appropriate gloves and lab coat.[6] |
| Skin Corrosion/Irritation | Category 2 | Wear protective gloves.[1][3][6] |
| Serious Eye Damage/Irritation | Category 2 | Wear safety glasses or goggles.[1][3][6] |
| Specific target organ toxicity | Category 3 (Respiratory system) | Avoid inhaling dust or vapors. Use in a well-ventilated area.[1][3][6] |
Personnel Protection: Your First Line of Defense
Before handling 3-Ethylisonicotinonitrile for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[10][11] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.[10]
-
Body Protection: A lab coat or chemical-resistant apron.[7]
-
Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[3]
Step-by-Step Disposal Protocol
Under no circumstances should 3-Ethylisonicotinonitrile or its containers be disposed of in regular trash or poured down the drain.[8][12][13] The only acceptable method of disposal is through a licensed hazardous waste contractor.[13]
Procedure for Waste Collection:
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated waste container for 3-Ethylisonicotinonitrile waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[14]
-
Label the container with "Hazardous Waste," the full chemical name "3-Ethylisonicotinonitrile," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Segregate the Waste:
-
Transferring the Waste:
-
Conduct all transfers of 3-Ethylisonicotinonitrile waste inside a certified chemical fume hood to minimize inhalation exposure.
-
If transferring a solid, use a dedicated scoop or spatula.
-
If transferring a liquid solution, use a funnel to prevent spills.
-
-
Decontaminating Empty Containers:
-
"Empty" containers that held 3-Ethylisonicotinonitrile are still considered hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in your designated 3-Ethylisonicotinonitrile waste container.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional EHS guidelines.
-
-
Storage of Waste:
-
Keep the hazardous waste container tightly closed except when adding waste.[12][16]
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from heat or ignition sources.[12][17]
-
The storage area should have secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup for the full waste container.[16]
-
Do not exceed the maximum allowable accumulation time for hazardous waste as stipulated by your local and national regulations (e.g., 90 days for large quantity generators in the US).[18]
-
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your EHS department.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7][8] Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully scoop the absorbent material and spilled solid into your designated hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and EHS department, even if it is a minor incident.[13]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[1][6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][4][6] Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Ethylisonicotinonitrile.
Caption: Workflow for the safe disposal of 3-Ethylisonicotinonitrile.
References
Sources
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- 2. southwest.tn.edu [southwest.tn.edu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
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- 7. benchchem.com [benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. carlroth.com [carlroth.com]
- 10. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 11. unodc.org [unodc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. danielshealth.com [danielshealth.com]
- 15. vumc.org [vumc.org]
- 16. vumc.org [vumc.org]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. acs.org [acs.org]
- 19. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 21. ic.ptb.de [ic.ptb.de]
- 22. epa.gov [epa.gov]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. polycarbin.com [polycarbin.com]
- 27. icpdr.org [icpdr.org]
- 28. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 29. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 30. sterlitech.com [sterlitech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




